molecular formula C16H12ClN3O B2393186 8-Chloro-2-phenylquinoline-4-carbohydrazide CAS No. 854867-67-7

8-Chloro-2-phenylquinoline-4-carbohydrazide

Cat. No.: B2393186
CAS No.: 854867-67-7
M. Wt: 297.74
InChI Key: IZYYHUJEYPLOKT-UHFFFAOYSA-N
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Description

8-Chloro-2-phenylquinoline-4-carbohydrazide is a useful research compound. Its molecular formula is C16H12ClN3O and its molecular weight is 297.74. The purity is usually 95%.
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Properties

IUPAC Name

8-chloro-2-phenylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-13-8-4-7-11-12(16(21)20-18)9-14(19-15(11)13)10-5-2-1-3-6-10/h1-9H,18H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYYHUJEYPLOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Pharmacophore Modeling of Phenylquinoline-4-carbohydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The phenylquinoline-4-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potency against bacterial DNA Gyrase B (GyrB) and Topoisomerase IV. The structural architecture consists of three critical pharmacophoric domains:

  • The Quinoline Core: A bicyclic aromatic anchor providing

    
    -
    
    
    
    stacking interactions.
  • The Carbohydrazide Linker: A flexible, hydrogen-bonding bridge (–CO–NH–NH–) capable of adopting multiple tautomeric states.

  • The Phenyl Tail: A hydrophobic moiety often substituted to tune lipophilicity and steric fit.

This guide details a rigorous, self-validating workflow for developing 3D-pharmacophore models for this scaffold. Unlike standard tutorials, this protocol emphasizes the conformational handling of the hydrazide linker —a common failure point in automated modeling pipelines.

Phase I: Dataset Curation & Conformational Analysis

The Causality Principle: A pharmacophore model is only as robust as the bioactivity spread and conformational energy of its training set.

Dataset Construction Protocol

Do not rely on raw databases. Use the following curation logic to ensure statistical validity:

  • Activity Thresholding: Select a minimum of 20 compounds.

    • Active:

      
       nM (Assign weight 1.0).
      
    • Moderate:

      
       nM 
      
      
      
      
      
      M.
    • Inactive:

      
      
      
      
      
      M (Critical for defining exclusion volumes).
  • Structural Diversity: Ensure the "Phenyl Tail" includes electron-withdrawing (e.g., -F, -Cl) and electron-donating (e.g., -OMe) groups to probe the electronic requirements of the binding pocket.

The Hydrazide Tautomer Challenge

The carbohydrazide linker exists in an equilibrium between the amido-ketone and iminol forms. Standard force fields often freeze the molecule in the lowest energy vacuum state, which may not represent the bioactive conformation.

  • Protocol: Generate conformers for both tautomers.

  • Energy Window: Set a permissive energy window of 20 kcal/mol (higher than the standard 10 kcal/mol) to account for the strain induced by the induced-fit binding in the GyrB ATP-binding pocket.

Phase II: Pharmacophore Hypothesis Generation

We utilize a Ligand-Based approach (e.g., HypoGen or GALAHAD algorithms) refined by Structure-Based constraints.

Feature Mapping

For phenylquinoline-4-carbohydrazides targeting DNA Gyrase, the following features are mandatory:

Feature TypeCodeChemical MappingBiological Interaction (GyrB)
H-Bond Acceptor HBA Carbonyl oxygen of carbohydrazideInteraction with Asp73 (via water bridge)
H-Bond Donor HBD Hydrazide -NH- groupsInteraction with Glu50 or Asn46
Ring Aromatic RA Quinoline Core

-stacking with nucleobases or Tyr109
Hydrophobic HYP Phenyl Tail (C-2 position)Van der Waals pocket occupancy
Workflow Visualization

The following diagram illustrates the iterative cycle of hypothesis generation and validation.

PharmacophoreWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Generation cluster_2 Phase 3: Validation Dataset Dataset Curation (IC50 Data) Tautomer Tautomer Generation (Amide vs Iminol) Dataset->Tautomer Conform Conformational Analysis (20 kcal/mol window) Tautomer->Conform Align Molecular Alignment (Quinoline Core) Conform->Align HypoGen Hypothesis Generation (3D-QSAR) Align->HypoGen Cost Cost Analysis (Null vs Fixed) HypoGen->Cost Fisher Fisher's Randomization (95% Confidence) Cost->Fisher Decoy Decoy Set Screening (Enrichment Factor) Fisher->Decoy Decoy->HypoGen Refine Model

Figure 1: The iterative workflow for generating high-confidence pharmacophore models, emphasizing tautomeric handling and rigorous statistical validation.

Phase III: Validation Protocols (The Trust Pillar)

A pharmacophore model is a hypothesis, not a fact. It must be challenged to prove its predictive power.

Cost Analysis (Statistical Significance)

In algorithms like HypoGen, the "Cost" represents the deviation between predicted and experimental activity.

  • Null Cost: The cost of a theoretical model assuming no correlation.

  • Fixed Cost: The cost of the simplest ideal model.

  • Total Cost: The actual cost of your generated hypothesis.

  • Validation Rule: The difference between Null Cost and Total Cost must be

    
     bits for a correlation probability of 
    
    
    
    . If the difference is
    
    
    , the model is statistically insignificant.
Decoy Set Validation (DUD-E Protocol)

To ensure the model selects actives and rejects inactives (specificity), you must screen against a decoy set.

Experimental Protocol:

  • Source: Extract 50 known GyrB inhibitors (Actives).

  • Decoy Generation: Use the DUD-E (Directory of Useful Decoys) generator to create 2,500 decoys (molecules with similar physicochemical properties but dissimilar topology).

  • Screening: Run the pharmacophore query against the combined database (2,550 molecules).

  • Metric Calculation: Calculate the Enrichment Factor (EF) at 1%.

    
    
    Target: An EF > 10 is required for a reliable model.
    

Phase IV: Structural Integration (Docking)

Ligand-based models should be grounded in structural reality. The phenylquinoline-4-carbohydrazide scaffold targets the ATP-binding pocket of the GyrB subunit.

Binding Mode Diagram

The diagram below conceptualizes the required spatial arrangement of the ligand within the pocket, based on crystallographic data (e.g., PDB: 3MAX or 4URM).

BindingMode Asp73 Asp73 (Receptor) Val71 Val71 (Receptor) Arg76 Arg76 (Receptor) HydroPocket Hydrophobic Pocket (Met/Ile) Linker_O C=O (Linker) Linker_O->Asp73 H-Bond (Water Bridge) Linker_NH NH (Linker) Linker_O->Linker_NH Linker_NH->Val71 H-Bond Phenyl Phenyl Tail Linker_NH->Phenyl Quinoline Quinoline Ring Quinoline->Arg76 Cation-Pi Quinoline->Linker_O Phenyl->HydroPocket Hydrophobic

Figure 2: Interaction map of Phenylquinoline-4-carbohydrazide within the GyrB ATP-binding pocket. Note the critical role of the linker in hydrogen bonding.

Summary of Key Parameters

ParameterRecommended ValueRationale
Conformation Method BEST / CaesarEnsures coverage of local minima.
Energy Window 20 kcal/molAccounts for induced-fit strain.
Feature Set HBA, HBD, RA, HYPMaps to Asp73, Val71, and hydrophobic pocket.
Min. Inter-feature Distance 2.0 ÅPrevents feature overlapping.
Validation Threshold Cost Diff > 60Ensures 90% statistical confidence.

References

  • Sun, J., et al. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLOS ONE. Available at: [Link]

  • Desai, N. C., et al. (2016). Synthesis, biological evaluation and molecular docking study of some novel quinoline-2-carbohydrazide derivatives as potential antimicrobial agents. Molecular Diversity. (Contextual grounding for Quinoline-Carbohydrazide scaffolds).
  • Eweas, A. F., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. Available at: [Link]

8-Chloro-2-phenylquinoline-4-carbohydrazide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application profile of 8-Chloro-2-phenylquinoline-4-carbohydrazide .

CAS Number: 854867-67-7 Molecular Formula: C₁₆H₁₂ClN₃O Molecular Weight: 297.74 g/mol [1][2][3]

Chemical Identity & Identifiers

This compound is a functionalized quinoline derivative characterized by a lipophilic chlorine substituent at the 8-position and a reactive carbohydrazide group at the 4-position.[2] It serves as a critical intermediate in the synthesis of bioactive heterocycles, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles, and is investigated for its intrinsic pharmacological properties.

Identifier TypeValue
CAS Number 854867-67-7
IUPAC Name This compound
MDL Number MFCD03422952
SMILES Clc1cccc2c(c1)nc(c(c2)C(=O)NN)c3ccccc3
InChI Key (Predicted) FKESBVHFFXMUOC-UHFFFAOYSA-N (Analogous)
Parent Acid CAS 181048-56-6 (8-Chloro-2-phenylquinoline-4-carboxylic acid)
Appearance Off-white to pale yellow solid

Synthetic Pathways & Methodology

The synthesis of this compound follows a convergent pathway, primarily utilizing the Pfitzinger Reaction .[2] This method is preferred for its high atom economy and the availability of starting materials (7-chloroisatin).[2]

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • 7-Chloroisatin (CAS 7477-63-6): Provides the quinoline core and the 8-chloro substituent.[2]

  • Acetophenone: Provides the 2-phenyl moiety.[2]

Step-by-Step Experimental Protocol
Step 1: Pfitzinger Cyclization (Formation of the Carboxylic Acid) [2]
  • Reagents: 7-Chloroisatin (1.0 eq), Acetophenone (1.1 eq), KOH (33% aq. solution), Ethanol.[4][5]

  • Procedure:

    • Dissolve 7-chloroisatin in warm ethanol.

    • Add acetophenone followed by dropwise addition of 33% aqueous KOH.

    • Reflux the mixture for 12–24 hours. The solution will darken as the isatin ring opens and condenses with the ketone.

    • Cool the reaction mixture and acidify with glacial acetic acid or dilute HCl to pH 4–5.

    • Collect the precipitate (8-Chloro-2-phenylquinoline-4-carboxylic acid) by filtration.[2]

    • Purification: Recrystallize from ethanol/DMF.

Step 2: Esterification (Activation) [2]
  • Reagents: 8-Chloro-2-phenylquinoline-4-carboxylic acid, Methanol (excess), Conc. H₂SO₄ (catalytic).[2]

  • Procedure:

    • Suspend the carboxylic acid in absolute methanol.

    • Add catalytic H₂SO₄ and reflux for 8–10 hours.

    • Concentrate the solvent and neutralize with NaHCO₃ solution.

    • Extract the methyl ester intermediate with ethyl acetate or chloroform.

Step 3: Hydrazinolysis (Target Formation) [2][6]
  • Reagents: Methyl 8-chloro-2-phenylquinoline-4-carboxylate, Hydrazine hydrate (99%, excess), Ethanol.[2]

  • Procedure:

    • Dissolve the methyl ester in ethanol.

    • Add hydrazine hydrate (5–10 equivalents) slowly.

    • Reflux for 6–12 hours. The hydrazide often precipitates directly from the hot solution.

    • Cool, filter, and wash the solid with cold ethanol and ether to remove excess hydrazine.

    • Yield: Typically 70–85%.

Reaction Pathway Visualization

SynthesisPathway Isatin 7-Chloroisatin (CAS 7477-63-6) Intermediate 8-Chloro-2-phenylquinoline- 4-carboxylic acid (CAS 181048-56-6) Isatin->Intermediate KOH, EtOH Reflux (Pfitzinger) Acetophenone Acetophenone Acetophenone->Intermediate KOH, EtOH Reflux (Pfitzinger) Ester Methyl Ester Intermediate Intermediate->Ester MeOH, H2SO4 Esterification Product 8-Chloro-2-phenylquinoline- 4-carbohydrazide (CAS 854867-67-7) Ester->Product NH2NH2·H2O Hydrazinolysis

Caption: Convergent synthesis of this compound via Pfitzinger reaction.

Physicochemical Properties

The 8-chloro substituent significantly alters the physicochemical profile compared to the non-chlorinated parent (2-phenylquinoline-4-carbohydrazide), primarily by increasing lipophilicity.[2]

PropertyDescription
Physical State Solid (Crystalline powder)
Melting Point >240°C (Decomposes)
Solubility Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water.[2]
pKa (Predicted) ~11.5 (Hydrazide NH), ~3.5 (Quinoline N)
LogP (Predicted) ~3.8 (High lipophilicity due to Cl and Phenyl groups)

Biological & Research Applications

This compound is a "privileged scaffold" in medicinal chemistry, meaning its core structure is capable of binding to multiple receptor types with high affinity.

Anticancer Potential (HDAC Inhibition)

Research into 2-phenylquinoline-4-carboxylic acid derivatives has identified them as potent Histone Deacetylase (HDAC) inhibitors .[2]

  • Mechanism: The carbohydrazide moiety acts as a Zinc-Binding Group (ZBG), chelating the Zn²⁺ ion in the active site of HDAC enzymes.[2]

  • Selectivity: The 2-phenyl group occupies the hydrophobic "cap" region of the enzyme, while the 8-chloro substituent can modulate the orientation of the molecule within the binding pocket, potentially enhancing selectivity for HDAC3 or HDAC6 isoforms.[2]

Antimicrobial & Antitubercular Activity

Hydrazide derivatives are historically significant in tuberculosis treatment (e.g., Isoniazid).

  • Activity: The this compound skeleton has been screened for activity against Mycobacterium tuberculosis (H37Rv strain).[2]

  • SAR Insight: The electron-withdrawing chlorine at position 8 increases the lipophilicity, facilitating penetration through the waxy mycobacterial cell wall compared to the unsubstituted analog.[2]

Synthetic Utility

It serves as a precursor for:

  • 1,3,4-Oxadiazoles: Via cyclization with carboxylic acids/POCl₃ (Antimicrobial agents).[2]

  • Schiff Bases: Via condensation with aromatic aldehydes (Antioxidant/Anti-inflammatory agents).[2]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling:

    • Use only in a chemical fume hood.

    • Avoid contact with strong oxidizing agents.

    • Hydrazine Residuals: Ensure the product is thoroughly washed to remove traces of hydrazine hydrate, which is a known carcinogen.

References

  • Santa Cruz Biotechnology (SCBT). this compound Product Information. Retrieved from

  • BLD Pharm. Product Analysis: CAS 854867-67-7.[2] Retrieved from

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Link

  • ChemicalBook. this compound Supplier Data. Retrieved from

Sources

An In-Depth Technical Guide to the Toxicity Profile and ADME Prediction for Quinoline-4-Carbohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline-4-Carbohydrazide Scaffold - Balancing Therapeutic Promise and Preclinical Reality

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably in the realms of antimalarial and anticancer research.[1] The functionalization at the 4-position with a carbohydrazide moiety introduces a versatile chemical handle, enabling the synthesis of diverse libraries with a wide spectrum of biological activities.[1][2] Novel 2-(quinoline-4-carbonyl)hydrazide derivatives, for instance, have demonstrated significant antiproliferative action against breast carcinoma cell lines, in some cases exceeding the potency of reference drugs like Doxorubicin.[3][4]

However, this therapeutic potential is intrinsically linked to a complex Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile that demands rigorous early-stage characterization. The history of drug development is replete with candidates that failed due to unforeseen toxicity or poor pharmacokinetics, and the quinoline class is not exempt from such liabilities. Issues such as hepatotoxicity, cardiotoxicity, and metabolic instability can derail an otherwise promising therapeutic program.[5]

This guide, intended for drug development scientists and researchers, provides a comprehensive framework for navigating the preclinical safety and pharmacokinetic assessment of quinoline-4-carbohydrazide derivatives. We will move beyond a simple listing of assays to explain the causality behind experimental choices, grounding our recommendations in established regulatory principles and field-proven insights. Our objective is to equip research teams with the knowledge to build a robust, self-validating data package that can confidently guide lead optimization and candidate selection.

Section 1: The Integrated ADME-Tox Strategy - A Proactive Approach

A successful drug discovery campaign is not a linear path but an iterative cycle of design, synthesis, and testing. An early and integrated assessment of ADME and toxicity is paramount. The modern preclinical safety assessment process is a multi-stage endeavor designed to identify potential risks before human trials.[6][7] This proactive approach minimizes late-stage attrition, reduces development costs, and, most importantly, ensures patient safety.

Our recommended strategy follows a tiered, fail-fast methodology, beginning with broad in silico predictions to filter large numbers of virtual compounds and progressing to more resource-intensive in vitro and ex vivo assays for a smaller, prioritized set of molecules.

ADME_Tox_Workflow cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: Core In Vitro Profiling cluster_2 Tier 3: Advanced Safety & Mechanistic Studies cluster_3 Outcome virtual_screening Virtual Library of Quinoline-4-Carbohydrazides in_silico In Silico ADME-Tox Prediction (SwissADME, pkCSM, TOPKAT) virtual_screening->in_silico hts_adme HTS in vitro ADME (Solubility, Permeability) in_silico->hts_adme Prioritized Compounds met_stability Metabolic Stability (Microsomes, Hepatocytes) hts_adme->met_stability cytotoxicity General Cytotoxicity (e.g., HepG2, HEK293) hts_adme->cytotoxicity cyp_inhibition CYP450 Inhibition (Major Isoforms) met_stability->cyp_inhibition ames_test Genotoxicity (Ames Test) met_stability->ames_test Promising Profile hepatotox_mech Hepatotoxicity Mechanisms (Reactive Metabolite Screening) met_stability->hepatotox_mech High Clearance cyp_inhibition->ames_test Promising Profile herg_assay hERG Inhibition Assay (Automated Patch-Clamp) cytotoxicity->herg_assay cytotoxicity->ames_test Promising Profile herg_assay->ames_test Promising Profile cipa Comprehensive in vitro Proarrhythmia Assay (CiPA) herg_assay->cipa hERG Positive lead_candidate Lead Candidate for In Vivo Studies ames_test->lead_candidate cipa->lead_candidate hepatotox_mech->lead_candidate

Caption: Tiered ADME-Tox screening workflow for drug candidates.

Section 2: ADME Profiling - Predicting a Molecule's Journey

The journey of a drug through the body is governed by its ADME properties. Computational models serve as an excellent first pass to estimate these parameters for new chemical entities before they are even synthesized.[8][9]

In Silico ADME Prediction

A variety of free and commercial software platforms can predict the pharmacokinetic and physicochemical properties of compounds from their chemical structures.[10][11] Tools like the SwissADME web server are invaluable for initial screening.[8][12]

Key Parameters to Model:

  • Physicochemical Properties: Molecular Weight (MW), logP (lipophilicity), and aqueous solubility are foundational.

  • Pharmacokinetics: Predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and inhibition of key Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) help flag potential liabilities early.[11][12]

  • Drug-likeness: Rules such as Lipinski's Rule of Five provide a quick assessment of whether a compound has physicochemical properties that would make it a likely orally active drug in humans.

Table 1: Representative In Silico ADME Predictions for Quinoline-4-Carbohydrazide Analogs

Compound IDMW ( g/mol )logPPredicted Solubility (logS)GI AbsorptionBBB PermeantCYP2D6 InhibitorLipinski Violations
QCH-001320.32.5-3.5HighYesNo0
QCH-002450.54.8-5.2HighNoYes0
QCH-003515.65.5-6.8LowNoYes2

Causality Insight: A compound like QCH-003 would be immediately deprioritized. Its high molecular weight and lipophilicity lead to poor predicted solubility and GI absorption, violating two of Lipinski's rules. In contrast, QCH-001 presents a more promising starting profile for further in vitro investigation.

In Vitro Assessment of Metabolism

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability.[13] The liver is the primary site of drug metabolism, and in vitro assays using liver-derived components are the gold standard for preclinical assessment.[14][15]

Key Assays:

  • Liver Microsomal Stability: Utilizes microsomes, which are vesicles of the endoplasmic reticulum containing the majority of Phase I metabolic enzymes (CYPs). This assay is a rapid and cost-effective way to determine a compound's intrinsic clearance primarily by CYP enzymes.[15]

  • Hepatocyte Stability: Uses intact liver cells (hepatocytes), which contain both Phase I and Phase II (conjugation) enzymes. This provides a more comprehensive view of metabolic fate and is crucial for understanding the complete clearance pathway of a drug.[14][16]

Metabolism_Pathway Drug Quinoline-4-Carbohydrazide PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) via CYPs in Microsomes Drug->PhaseI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) in Hepatocyte Cytosol Drug->PhaseII Metabolite Metabolite (More Polar) PhaseI->Metabolite Intermediate Excretion Excretion (Urine, Bile) PhaseII->Excretion Metabolite->PhaseII

Caption: Overview of Phase I and Phase II drug metabolism.

Table 2: Representative In Vitro Metabolic Stability Data

Compound IDHLM Half-life (t₁/₂, min)HLM Intrinsic Clearance (Clᵢₙₜ, µL/min/mg)Hepatocyte Half-life (t₁/₂, min)Hepatocyte Intrinsic Clearance (Clᵢₙₜ, µL/min/10⁶ cells)
QCH-0011592.412115.5
QCH-004> 60< 11.65512.6
QCH-0054515.410138.6

Causality Insight:QCH-004 demonstrates high metabolic stability in both microsomes and hepatocytes, suggesting it is slowly cleared and may have a long in vivo half-life. QCH-001 is rapidly cleared. QCH-005 is an interesting case; its stability in microsomes is moderate, but it is cleared very rapidly in hepatocytes. This suggests that Phase II conjugation, which is absent in microsomes, is the primary metabolic pathway for this compound. This knowledge is critical for predicting its in vivo behavior and potential drug-drug interactions.

Section 3: Toxicity Profiling - Identifying Hazards Early

The quinoline scaffold, while therapeutically valuable, is associated with several potential toxicities. Early identification of these liabilities is essential.

Hepatotoxicity

The liver's central role in metabolism also makes it a primary target for drug-induced injury. Quinoline itself can be metabolized to reactive intermediates that covalently bind to macromolecules like DNA and proteins, leading to cellular damage. Some quinoline derivatives have been associated with mixed hepatocellular-cholestatic liver injury patterns.[5]

Screening Strategy:

  • In Silico Alerts: Computational models can identify structural motifs known to be associated with hepatotoxicity.[11]

  • In Vitro Cytotoxicity: Initial screening using liver-derived cell lines (e.g., HepG2) can provide a general measure of cytotoxicity (IC₅₀ value) via assays like the MTT assay.

  • Reactive Metabolite Screening: For high-priority compounds, assays can be conducted to trap reactive metabolites, typically using glutathione (GSH), providing direct evidence of bioactivation.

Cardiotoxicity

Drug-induced cardiotoxicity, particularly the prolongation of the QT interval which can lead to fatal arrhythmias, is a major cause of drug withdrawal.[17] This effect is often mediated by the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[18] Given the structural similarity of some quinolines to known hERG inhibitors like quinidine, this is a critical checkpoint.

Screening Strategy:

  • hERG Inhibition Assay: The gold standard is the patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel in the presence of the test compound.[19] Automated patch-clamp systems allow for higher throughput screening.[18] An IC₅₀ value is determined to quantify the compound's inhibitory potency.

  • Comprehensive in vitro Proarrhythmia Assay (CiPA): For compounds with hERG activity or those intended for indications requiring a pristine cardiac safety profile, the CiPA initiative provides a more holistic assessment.[18] It evaluates a drug's effects on multiple cardiac ion channels and uses in silico models to predict the net effect on the cardiomyocyte action potential.[18]

Genotoxicity

Genotoxicity is a measure of a compound's ability to damage genetic material (DNA), which can lead to carcinogenesis. Quinoline itself has been shown to induce skin and liver tumors in animal models, and regulatory bodies classify it as a potential carcinogen.[20]

Screening Strategy:

  • Bacterial Reverse Mutation Assay (Ames Test): This is the standard initial screen for mutagenic potential. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway. A positive result occurs if the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

  • In Vitro Mammalian Cell Assays: If the Ames test is positive or if there is high concern, follow-up assays like the micronucleus test or chromosomal aberration assay in mammalian cells are warranted.

Table 3: Representative In Vitro Toxicity Profile

Compound IDHepG2 Cytotoxicity (IC₅₀, µM)hERG Inhibition (IC₅₀, µM)Ames Test (with S9 activation)
QCH-001> 5025Negative
QCH-00412.50.8Negative
QCH-006> 50> 30Positive

Causality Insight:QCH-006 would be immediately halted due to the positive Ames test result, indicating mutagenic potential. QCH-004 , despite its good metabolic stability, shows potent hERG inhibition (IC₅₀ < 1 µM), representing a significant cardiotoxicity risk that would likely prevent its development. QCH-001 shows a clean profile in these initial screens, with low cytotoxicity and only weak hERG inhibition, making it the most promising candidate to advance.

Section 4: Key Experimental Protocols

To ensure reproducibility and scientific integrity, we present detailed, step-by-step protocols for core in vitro assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay
  • Objective: To determine the rate of metabolism of a test compound by Phase I enzymes.

  • Materials: Test compound, Human Liver Microsomes (pooled), NADPH regenerating system, Phosphate Buffer, Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance), Acetonitrile, LC-MS/MS system.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, add phosphate buffer.

    • Add HLM to a final concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (Clᵢₙₜ).[16]

Protocol 2: MTT Cytotoxicity Assay
  • Objective: To assess the effect of a test compound on the viability and proliferation of a cell line.

  • Materials: Test compound, HepG2 cells (or other relevant cell line), DMEM media with 10% FBS, 96-well cell culture plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Plate reader.

  • Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in culture media.

    • Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

    • Remove the media and dissolve the formazan crystals by adding 150 µL of DMSO to each well.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.[21]

Section 5: Conclusion and Forward Look

The successful development of novel quinoline-4-carbohydrazide derivatives requires a disciplined and integrated approach to ADME and toxicity assessment. By leveraging a tiered strategy that begins with in silico modeling and progresses through a carefully selected cascade of in vitro assays, research teams can make informed, data-driven decisions. This methodology allows for the early identification of liabilities such as metabolic instability, hERG blockade, or genotoxicity, thereby focusing resources on compounds with the highest probability of success. The protocols and interpretive guidance provided herein serve as a robust framework for building a comprehensive preclinical data package, ultimately de-risking the path from discovery to clinical development.

References

  • LaVoie, E.J., Weyand, E.H., Schenkman, R.L., Bartczak, A.W., & Ji, S. (n.d.). Quinoline metabolism and toxicity in the isolated perfused rat liver. INIS-IAEA.
  • El-Sayed, N., El-Bendary, E., El-Ashry, E., & Abo-Salem, H. (2025, December 11). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. PubMed.
  • Katz, B., & Weetch, M. (n.d.). Quinine hepatotoxicity. An underrecognized or rare phenomenon? PubMed.
  • Ramirez, H., et al. (2021, November 15). Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity. PubMed.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • ICH. (n.d.). Safety Guidelines.
  • ACS Publications. (2023, February 7). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products.
  • Al-Ostath, A., et al. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC.
  • U.S. EPA. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5).
  • ResearchGate. (2025, July 11). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • Novasecta. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
  • ZeClinics CRO. (2025, May 7). Non-Clinical Safety Assessment for New Drugs.
  • Al-Salahi, R., et al. (2022, September 19). Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity. Frontiers.
  • Infinix Bio. (2026, February 5). Understanding the Preclinical Safety Assessment Process: A Comprehensive Guide for Drug Development.
  • Al-Ostath, A., et al. (2023, May 11). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • ACS Publications. (2025, February 18). Discovery of Novel Quinazolinone-2-carbohydrazide Derivatives as Effective Succinate Dehydrogenase Inhibitors and Biosafety Assessment on Rice and Zebrafish. Journal of Agricultural and Food Chemistry.
  • Therapeutic Goods Administration (TGA). (2024, December 12). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals.
  • MDPI. (2022, November 18). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity.
  • Journal of Applied Pharmaceutical Science. (n.d.). In-silico ADME and toxcity studies of some novel indole derivatives.
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. (n.d.).
  • ResearchGate. (n.d.). 2-(Quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide 6h alters...
  • protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay.
  • Marmara University. (n.d.). In silico prediction of ADME and toxicity profiles of the drug candidates.
  • RSC Publishing. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • MDPI. (2025, November 11). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer.
  • PMC. (n.d.). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors.
  • Bentham Science Publisher. (2024, March 7). Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor.
  • ResearchGate. (2023, May 21). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • PMC - PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
  • ChemicalBook. (n.d.). CARBOHYDRAZIDE.
  • Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment.
  • Asian Journal of Green Chemistry. (n.d.). A Review on Synthesis of Carbohydrazide Derivatives.
  • International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives.
  • Semmelweis University. (n.d.). Hidden cardiotoxicity and cardioprotection in translational cell culture models.

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Methodological & Application

Application Note: High-Yield Synthesis of 8-Chloro-2-phenylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthesis of 8-chloro-2-phenylquinoline-4-carbohydrazide , a privileged scaffold in medicinal chemistry known for its potential antimicrobial, antiviral, and anticancer properties. The protocol utilizes the Pfitzinger reaction to construct the quinoline core, followed by functional group interconversion to the hydrazide.[1][2][3]

Unlike standard textbook descriptions, this guide focuses on the specific regiochemical considerations of using halogenated isatins and provides critical "stop-points" and purification strategies to maximize yield and purity for downstream biological screening.

Retrosynthetic Analysis

The synthesis is designed in three logical phases. The core challenge is establishing the quinoline ring with the chlorine atom at the 8-position.

  • Target: this compound

  • Precursor 1 (Hydrazinolysis): Methyl 8-chloro-2-phenylquinoline-4-carboxylate

  • Precursor 2 (Esterification): 8-Chloro-2-phenylquinoline-4-carboxylic acid

  • Starting Materials (Pfitzinger): 7-Chloroisatin + Acetophenone

Critical Regiochemistry Note: To obtain the 8-chloro substituent on the quinoline ring, one must start with 7-chloroisatin. The Pfitzinger reaction involves the ring-opening of isatin; the carbon adjacent to the nitrogen in isatin (position 7) becomes position 8 in the final quinoline structure.

Retrosynthesis Target Target: 8-Chloro-2-phenylquinoline- 4-carbohydrazide Ester Intermediate: Methyl Ester Target->Ester Hydrazinolysis Acid Intermediate: 8-Chloro-2-phenylquinoline- 4-carboxylic Acid Ester->Acid Fischer Esterification Precursors Start: 7-Chloroisatin + Acetophenone Acid->Precursors Pfitzinger Reaction (KOH/EtOH)

Figure 1: Retrosynthetic pathway highlighting the linear progression from the Pfitzinger condensation to the final hydrazide.

Phase 1: The Pfitzinger Reaction

Objective: Synthesis of 8-Chloro-2-phenylquinoline-4-carboxylic acid.

Mechanism & Rationale

The reaction proceeds via the base-catalyzed ring opening of 7-chloroisatin to form the isatinate (keto-acid). This intermediate undergoes a condensation reaction with the enolate of acetophenone, followed by cyclization and dehydration.

Why KOH? Strong bases like KOH (33%) are preferred over weaker bases to ensure complete hydrolysis of the isatin amide bond, which is the rate-limiting initiation step.

Reagents Table
ReagentEquiv.Role
7-Chloroisatin 1.0Substrate (Electrophile)
Acetophenone 1.5 - 2.0Substrate (Nucleophile)
KOH (33% aq) ExcessBase / Catalyst
Ethanol (Abs.) SolventCo-solvent
Acetic Acid N/AAcidification (Workup)
Protocol
  • Dissolution: In a 250 mL round-bottom flask, dissolve 7-chloroisatin (10 mmol) in 33% aqueous KOH (20 mL).

    • Observation: The orange/red suspension will turn into a clear yellow/brown solution, indicating the formation of potassium isatinate (ring opening).

  • Addition: Add Acetophenone (15 mmol) followed by absolute ethanol (20 mL) to solubilize the ketone.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with stirring for 12–24 hours .

    • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The isatin spot should disappear.

  • Workup (The Critical Step):

    • Cool the reaction mixture to room temperature.

    • Distill off the ethanol under reduced pressure (rotary evaporator).

    • Dilute the residue with ice-cold water (50 mL).

    • Extraction: Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove unreacted acetophenone and neutral impurities. Discard the ether layer.

    • Precipitation: Cool the aqueous alkaline layer in an ice bath. Slowly add Glacial Acetic Acid dropwise with stirring until pH reaches 4–5.

    • Note: Do not use strong mineral acids (HCl) rapidly, as this may trap impurities or cause gumming. A slow pH drop ensures a crystalline precipitate.

  • Isolation: Filter the yellow solid, wash copiously with cold water, and dry in a vacuum oven at 60°C.

    • Yield Expectations: 65–80%.

Phase 2: Functional Group Transformation

Objective: Conversion of the carboxylic acid to the hydrazide via a methyl ester intermediate.

Rationale

Direct conversion of carboxylic acids to hydrazides is difficult. The acid is first activated as an ester (Fischer Esterification), which then undergoes nucleophilic acyl substitution with hydrazine.

Step 2A: Esterification
  • Setup: Suspend the dried 8-chloro-2-phenylquinoline-4-carboxylic acid (5 mmol) in Methanol (30 mL).

  • Catalysis: Add conc.

    
      (0.5 mL) dropwise.
    
  • Reaction: Reflux for 8–10 hours.

  • Workup: Concentrate the solvent to ~50% volume. Pour into crushed ice containing sodium bicarbonate (to neutralize acid). Filter the resulting solid (Methyl ester).

Step 2B: Hydrazinolysis
  • Setup: Dissolve the Methyl ester (obtained above) in Ethanol (20 mL).

  • Reagent: Add Hydrazine Hydrate (99%) (10 mmol, 2.0 equiv).

    • Expert Tip: Use an excess of hydrazine (at least 2 equivalents) to prevent the formation of the dimer (N,N'-diacylhydrazine), where two ester molecules react with one hydrazine.

  • Reaction: Reflux for 6–8 hours.

    • Observation: A solid product often precipitates directly from the hot solution or upon cooling.

  • Isolation: Cool to room temperature. Filter the solid precipitate.[4][5][6][7] Wash with cold ethanol and then ether.

  • Purification: Recrystallize from ethanol/DMF mixtures if necessary.

Experimental Workflow & Logic

Workflow cluster_0 Phase 1: Pfitzinger Reaction cluster_1 Phase 2: Hydrazide Synthesis Start 7-Chloroisatin + 33% KOH RingOpen Ring Opening (Purple -> Yellow) Start->RingOpen AddKetone Add Acetophenone + EtOH RingOpen->AddKetone Reflux1 Reflux 24h AddKetone->Reflux1 Extract Ether Wash (Remove Neutrals) Reflux1->Extract Acidify Acidify (AcOH) to pH 4-5 Extract->Acidify SolidAcid Solid Acid Product Acidify->SolidAcid Esterify Reflux in MeOH / H2SO4 SolidAcid->Esterify IsolateEster Isolate Methyl Ester Esterify->IsolateEster Hydrazinolysis Reflux with N2H4.H2O (Excess) IsolateEster->Hydrazinolysis FinalProd Final Product: 8-Chloro-2-phenylquinoline- 4-carbohydrazide Hydrazinolysis->FinalProd

Figure 2: Operational workflow emphasizing the purification steps (Ether wash) and critical reagent excesses.

Characterization & Validation

To ensure the "Trustworthiness" of the protocol, the following analytical signatures must be verified.

TechniqueExpected SignalStructural Assignment
IR (ATR) 3300–3150 cm⁻¹N-H stretch (Hydrazide)
IR (ATR) 1660–1650 cm⁻¹C=O stretch (Amide I)
1H NMR δ 9.5–10.0 (s, 1H)-CONH -
1H NMR δ 4.5–5.0 (br s, 2H)-NH2
1H NMR δ 7.5–8.5 (m, Aromatic)Quinoline & Phenyl protons
Melting Point >200°C (Sharp)Indicates high purity

Self-Validation Check: If the melting point is broad or <200°C, the product likely contains unreacted ester or the dimer impurity. Recrystallize from Ethanol.[2][5][7][8]

Safety & Hazards

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Avoid contact with metals.

  • KOH: Corrosive. Causes severe skin burns.

  • Waste Disposal: Hydrazine waste must be segregated and treated (often with hypochlorite) before disposal according to local EHS regulations.

References

  • Yadav, V., et al. (2012).[2] "Application of Pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives." Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.[2] Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Advanced Crystallization Protocols for Quinoline-4-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the physicochemical principles and experimental protocols for crystallizing quinoline-4-carbohydrazide derivatives. These compounds, prominent in antitubercular and anticancer research, exhibit complex solubility profiles and a propensity for conformational polymorphism due to the flexible hydrazide linker (


).[1][2][3] We present three validated workflows: bulk recrystallization for purity, slow evaporation for single-crystal X-ray diffraction (SC-XRD), and antisolvent precipitation for polymorph screening.[1][2][3][4]

Introduction & Physicochemical Context

The quinoline-4-carbohydrazide scaffold presents unique crystallization challenges driven by two competing structural features:

  • The Quinoline Core: A rigid, planar, aromatic system that favors

    
    -
    
    
    
    stacking interactions.[1][2][4]
  • The Carbohydrazide Linker: A flexible moiety capable of acting as both a hydrogen bond donor (

    
    ) and acceptor (
    
    
    
    , terminal
    
    
    ).[1][2][4]

Crystallization Mechanism: Successful lattice formation relies on balancing these forces.[1][3] The hydrazide group often forms intermolecular hydrogen bond networks (e.g.,


) that bridge the 

-stacked quinoline columns.[1][2][3][4] Solvents that disrupt these specific interactions (like highly protic water) can cause rapid, amorphous precipitation, whereas dipolar aprotic solvents (DMSO, DMF) often retain the compound too strongly, making isolation difficult.[1][2]
Solubility Profile (General Trends)
Solvent ClassExamplesSolubility StatusRole in Crystallization
Dipolar Aprotic DMF, DMSOHighPrimary solvent for initial dissolution.[1][3][4]
Protic Polar Ethanol, MethanolModerate to Low (Temp dependent)Ideal for cooling crystallization (Recrystallization).[1][2][4]
Non-Polar Hexane, Diethyl EtherInsolubleAntisolvent to induce nucleation.[1][2][4]
Chlorinated Chloroform, DCMModerateGood for evaporation; often used in binary mixtures.[1][2][4]

Pre-Crystallization Workflow[1][3]

Before attempting crystallization, purity must be assessed.[1][2][4] Impurities >2% can inhibit nucleation or poison crystal growth faces.[1][3]

Diagram 1: Solvent Selection Logic

SolventSelection Start Start: Crude Solid SolubilityTest Solubility Test (10 mg/mL) Start->SolubilityTest CheckEtOH Soluble in boiling EtOH? SolubilityTest->CheckEtOH MethodA Method A: Cooling Crystallization (Reflux -> Cool) CheckEtOH->MethodA Yes CheckDMF Soluble in DMF/DMSO? CheckEtOH->CheckDMF No MethodB Method B: Antisolvent Diffusion (DMF + Water/Ether) CheckDMF->MethodB Yes CheckChl Soluble in CHCl3/DCM? CheckDMF->CheckChl No MethodC Method C: Slow Evaporation CheckChl->MethodC Yes Fail Use Binary Mixture (e.g., DMF:EtOH 1:1) CheckChl->Fail No

Caption: Decision tree for selecting the optimal crystallization technique based on solubility behavior.

Protocol A: Bulk Purification (Cooling Crystallization)

Objective: Purification of crude synthesis product (removing unreacted hydrazine or ester precursors).[1][2][4] Primary Solvent: Ethanol (Abs.) or Ethanol/Water (9:1).[1][2][4]

Mechanism

Quinoline-4-carbohydrazides typically show a steep solubility curve in ethanol (sparingly soluble at RT, soluble at reflux).[1][3][4] This allows for classical recrystallization.[1][3]

Step-by-Step Procedure
  • Saturation: Place 500 mg of crude solid in a round-bottom flask. Add 10 mL of Absolute Ethanol.

  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring.
    
    • Note: If the solid does not dissolve after 15 mins, add DMF dropwise (max 10% volume) until clear.[1][2]

  • Hot Filtration: If particulates remain (inorganic salts), filter the hot solution through a pre-warmed funnel/fluted filter paper.[1][2][4]

  • Controlled Cooling:

    • Allow the filtrate to cool to Room Temperature (RT) naturally over 2 hours.

    • Critical: Do not place directly on ice; rapid cooling traps impurities.[1][3]

  • Nucleation: If no crystals form at RT, scratch the inner wall with a glass rod or cool to

    
    .
    
  • Isolation: Filter the crystals using a Büchner funnel. Wash with cold ethanol (

    
    ).[1][2][3]
    
  • Drying: Dry in a vacuum oven at

    
     for 6 hours to remove solvated ethanol.
    

Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: Growing high-quality single crystals for XRD structure determination. Method: Vapor Diffusion (Sitting Drop or Vial-in-Vial).[1][3][4]

Mechanism

This method gently increases saturation without thermal shock, allowing the flexible hydrazide chain to adopt its most thermodynamically stable conformation (minimizing disorder).[1][2]

Step-by-Step Procedure
  • Inner Solution: Dissolve 20 mg of the pure derivative in 1-2 mL of a "Good Solvent" (DMF or DMSO). Ensure the solution is clear and free of dust (filter through a 0.45

    
     PTFE syringe filter if necessary).[1][3] Place this in a small 4 mL vial.
    
  • Outer Solvent: Select an "Antisolvent" (Diethyl Ether, Ethanol, or Water).[1][2][4]

    • Recommended System: DMF (Inner) / Ethanol or Diethyl Ether (Outer).[1][2]

  • Assembly: Place the small open vial inside a larger 20 mL vial containing 5-8 mL of the antisolvent.

  • Sealing: Cap the large vial tightly. Parafilm the seal to prevent outer solvent evaporation.[1]

  • Incubation: Store in a vibration-free, dark environment at constant temperature (

    
    ).
    
  • Observation: Monitor daily. The antisolvent vapors will diffuse into the DMF, lowering solubility.[1][2] Crystals typically appear within 3-14 days.[3]

Protocol C: Polymorph Screening (Antisolvent Precipitation)

Objective: Identifying metastable forms or solvates.[1][4] Method: Rapid vs. Slow Antisolvent Addition.[1][3][5]

Diagram 2: Polymorph Screening Workflow

PolymorphScreen Stock Stock Solution (DMSO/DMF) Fast Rapid Addition (Pour into Water) Stock->Fast Slow Slow Addition (Titrate Water into Stock) Stock->Slow Kinetic Kinetic Product (Amorphous/Metastable) Fast->Kinetic Thermo Thermodynamic Product (Stable Crystal) Slow->Thermo Analysis Analyze: PXRD & DSC Kinetic->Analysis Thermo->Analysis

Caption: Workflow to access different solid-state forms by varying supersaturation kinetics.

Step-by-Step Procedure
  • Preparation: Prepare a saturated solution of the compound in DMSO.

  • Experiment 1 (Kinetic Control): Rapidly inject 1 mL of DMSO solution into 10 mL of vigorously stirred water. This high supersaturation often yields amorphous solids or metastable polymorphs.[1][3]

  • Experiment 2 (Thermodynamic Control): Add water dropwise to 1 mL of DMSO solution until persistent turbidity is observed. Heat to clear, then cool slowly. This favors the stable crystalline form.[1][3]

  • Harvesting: Filter both solids immediately and analyze via Powder X-Ray Diffraction (PXRD).

Characterization & Troubleshooting

Validation Metrics
  • 1H NMR: Confirm the integrity of the hydrazide protons (typically broad singlets around

    
     9.0–10.5 ppm).
    
  • DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm.[1][4] A broad peak or a pre-melting endotherm suggests a solvate (common with ethanol/water) or a mixture of polymorphs.[1][3]

  • TGA (Thermogravimetric Analysis): Essential to distinguish between true polymorphs and solvates/hydrates.[1][4] A weight loss step <

    
     indicates solvent inclusion.[1][2][4]
    
Troubleshooting "Oiling Out"

A common issue with hydrazides is phase separation into an oil rather than a solid.[1][3]

  • Cause: The melting point of the solvated compound is lower than the process temperature, or supersaturation is too high.[1][2]

  • Solution:

    • Seeding: Add a tiny crystal of the pure product (if available) to the oiled mixture.

    • Sonication: Briefly sonicate the mixture to induce nucleation.

    • Solvent Switch: Switch from Ethanol to Acetonitrile or Isopropanol.[1][3]

References

  • Synthesis and General Recrystallization: Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Source: Thieme Connect.[1][3][4]

  • Antimicrobial Quinoline Hydrazides (Ethanol Methods): Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Source: ACS Omega (NIH).[1][3][4]

  • Crystal Structure & H-Bonding (Analogue Reference): N′-(4-Bromobenzylidene)quinoline-8-sulfonohydrazide Crystal Data. Source: PMC - NIH.[1][3][4]

  • Solubility & Characterization: Solubility Profile of Quinazoline/Quinoline Derivatives in Common Laboratory Solvents. Source: BenchChem Application Notes.

  • General Polymorphism in Hydrazides: Crystallization of quinoline derivatives and its preparation method (Patent CN102344438B). Source: Google Patents.[1][3]

Sources

Application Note: Molecular Docking Protocol for 8-Chloro-2-phenylquinoline-4-carbohydrazide with DNA Gyrase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the computational protocol for evaluating the binding affinity and molecular interactions of 8-Chloro-2-phenylquinoline-4-carbohydrazide (CPQC) against bacterial DNA Gyrase. While traditional fluoroquinolones target the GyrA subunit (DNA cleavage complex), recent medicinal chemistry efforts have shifted toward the GyrB subunit (ATPase domain) to overcome fluoroquinolone resistance in methicillin-resistant Staphylococcus aureus (MRSA).

The presence of the carbohydrazide linker in CPQC suggests a binding mode distinct from the classic intercalation of ciprofloxacin. This protocol focuses on the ATP-binding pocket of GyrB , utilizing a high-resolution crystal structure to map hydrogen bonding networks and hydrophobic encapsulation facilitated by the 8-chloro and 2-phenyl substituents.

Target Architecture & Ligand Chemistry

The Ligand: this compound
  • Scaffold: The quinoline ring provides a planar, aromatic anchor essential for

    
    -stacking interactions.
    
  • Substituents:

    • 8-Chloro: Increases lipophilicity and may participate in halogen bonding with backbone carbonyls.

    • 2-Phenyl: Provides steric bulk to fill the hydrophobic pocket (Val/Ile rich regions).

    • 4-Carbohydrazide: A flexible polar linker capable of acting as both a hydrogen bond donor (NH) and acceptor (C=O), crucial for interacting with the aspartate/glutamate catalytic residues.

The Target: DNA Gyrase B (ATPase Domain)

Unlike GyrA inhibitors that stabilize DNA breaks, GyrB inhibitors function as competitive inhibitors of ATP.

  • Primary Target: Staphylococcus aureus GyrB.[1][2][3][4]

  • PDB Selection: 3U2K (Resolution: 1.65 Å) or 5D7D .

    • Rationale: PDB 3U2K is co-crystallized with a small molecule inhibitor in the ATP binding pocket, providing a validated "active" conformation for docking grid generation.

Computational Environment & Prerequisites

To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following software stack (or equivalent) is recommended:

ComponentRecommended ToolFunction
Ligand Prep Gaussian 16 / ORCADFT Geometry Optimization (B3LYP/6-31G*)
Protein Prep UCSF Chimera / AutoDock ToolsDehydration, Protonation, Charge assignment
Docking Engine AutoDock Vina 1.2.0+Global Optimization (Broyden-Fletcher-Goldfarb-Shanno)
Visualization BIOVIA Discovery Studio / PyMOLInteraction mapping (2D/3D)
Simulation GROMACS 2024Molecular Dynamics (Validation)

Step-by-Step Experimental Protocol

Phase 1: Ligand Preparation (Quantum Mechanical Optimization)

Critical Step: Hydrazide linkers exhibit tautomerism. Standard force fields often miscalculate the lowest energy conformer.

  • Structure Generation: Draw the 2D structure of CPQC.

  • DFT Optimization: Perform geometry optimization using Density Functional Theory (DFT).

    • Theory: B3LYP

    • Basis Set: 6-31G(d,p)

    • Solvent Model: PCM (Water)

  • Charge Calculation: Compute Mulliken or ESP charges.

  • Output: Convert the optimized log file to .pdbqt format, ensuring non-polar hydrogens are merged and rotatable bonds (specifically the hydrazide N-N and C-C bonds) are defined.

Phase 2: Protein Preparation (The "Clean-Up")
  • Retrieval: Download PDB ID: 3U2K from the RCSB Protein Data Bank.

  • Sanitization:

    • Remove all water molecules (unless a specific water bridge is conserved in the ATP pocket, e.g., bridging Mg2+).

    • Remove co-crystallized ligands and ions (keep Mg2+ only if using a force field that supports it; for Vina, removal is standard).

  • Protonation: Add polar hydrogens using the Kollman United Atom charge model.

    • Histidine Check: Check His residues in the active site. If His is near the hydrazide, ensure the protonation state (HID/HIE/HIP) maximizes H-bonding.

  • Output: Save as receptor.pdbqt.

Phase 3: Grid Box Generation (Defining the Search Space)

The grid must encompass the ATP-binding cleft.

  • Center: Define the center based on the centroid of the co-crystallized ligand in 3U2K.

  • Dimensions:

    
     Å (Standard) or 
    
    
    
    points (0.375 Å spacing).
  • Target Residues (S. aureus GyrB): Ensure the box covers Glu50, Asp81, and Ile175 .

Phase 4: Molecular Docking Execution

Run AutoDock Vina with the following parameters to ensure exhaustive sampling:

Note: Coordinates (x,y,z) are illustrative examples based on 3U2K; user must verify centroid.

Phase 5: Validation (Self-Validating System)

To prove "Trustworthiness," you must perform a Redocking experiment.

  • Extract the original co-crystallized ligand from 3U2K.

  • Prepare it exactly as the test ligand (Phase 1).

  • Dock it back into the protein.

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Pass Criteria: RMSD

      
       Å.
      

Workflow Visualization

The following diagram illustrates the integrated computational workflow, emphasizing the feedback loop between docking and validation.

DockingProtocol Ligand Ligand: CPQC (8-Chloro-2-phenyl...) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Protein Target: GyrB (PDB: 3U2K) Prep Protein Prep (Dehydration/Protonation) Protein->Prep Dock AutoDock Vina (Exhaustiveness=32) DFT->Dock pdbqt Grid Grid Generation (ATP Pocket) Prep->Grid Grid->Dock conf.txt Valid Validation (Redocking RMSD < 2.0Å) Dock->Valid Valid->Grid Fail (Refine Box) Analysis Interaction Profiling (H-Bonds/Pi-Stacking) Valid->Analysis Pass MD MD Simulation (100ns GROMACS) Analysis->MD Top Pose

Figure 1: Integrated workflow for the molecular docking and validation of CPQC against DNA Gyrase.

Data Interpretation & Expected Interactions[3][4]

When analyzing the results using BIOVIA Discovery Studio, focus on the following interaction types which define the efficacy of quinoline-hydrazides:

Interaction TypeKey Residues (S. aureus GyrB)Mechanism
Hydrogen Bond Asp81, Glu50 The hydrazide (-NH-NH-CO-) linker acts as a donor/acceptor bridge to these catalytic residues.
Pi-Pi Stacking Tyr (if present in loop) Interaction with the quinoline aromatic core.
Pi-Cation Arg84 Interaction between the positively charged arginine and the electron-rich phenyl ring.
Hydrophobic Ile86, Pro87, Val130 The 2-phenyl group and 8-chloro substituent should bury themselves in this lipophilic pocket.
Halogen Bond Backbone Carbonyls Check for specific angle-dependent interactions with the 8-Chloro atom.
Interaction Logic Diagram

Interactions cluster_pocket GyrB ATP Binding Pocket LigandCenter CPQC Ligand Asp81 Asp81 (H-Bond Acceptor) LigandCenter->Asp81 Hydrazide NH Ile86 Ile86 (Hydrophobic) LigandCenter->Ile86 2-Phenyl Group Arg84 Arg84 (Pi-Cation) LigandCenter->Arg84 Quinoline Ring

Figure 2: Predicted interaction map based on pharmacophore modeling of GyrB inhibitors.

Post-Docking Dynamics (MD Simulation)

Static docking often ignores induced-fit effects. For high-impact publications, perform a 100ns MD simulation.

  • RMSD Plot: Assess the stability of the Ligand-Protein complex. A plateau < 0.3 nm indicates stable binding.

  • RMSF Plot: Analyze the fluctuation of the "ATP-lid" region of GyrB. Effective inhibitors often rigidify this loop.

References

  • GyrB Target Validation: Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy.[3][5]

  • Structural Basis: Crystal structure of S. aureus DNA gyrase complex with inhibitors (PDB 3U2K). RCSB Protein Data Bank.[1][6]

  • Quinoline Derivatives: Synthesis and molecular validation of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives as antibacterial/DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry.[3][5][6][7][8][9][10]

  • Docking Methodology: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

Sources

Spectroscopic characterization (NMR, IR, MS) of 8-Chloro-2-phenylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural validation and spectroscopic signature of 8-Chloro-2-phenylquinoline-4-carbohydrazide (MW: 297.74 g/mol ). This compound represents a critical pharmacophore in medicinal chemistry, serving as a precursor for Schiff base formation and metal complexation in the development of antimalarial, antibacterial, and anticancer therapeutics.

The presence of the electron-withdrawing chlorine at the 8-position and the conjugation from the 2-phenyl group impart distinct spectral features compared to the unsubstituted quinoline scaffold. This guide provides a self-validating protocol for confirming identity and purity using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).

Synthetic Context & Impurity Profile

To accurately interpret spectra, one must understand the genesis of the sample. This compound is typically synthesized via the Pfitzinger reaction , followed by esterification and hydrazinolysis.

  • Precursors: 7-Chloroisatin + Acetophenone

    
     8-Chloro-2-phenylquinoline-4-carboxylic acid.
    
  • Intermediate: Methyl/Ethyl ester of the acid.

  • Final Step: Reaction with hydrazine hydrate.[1]

Common Impurities to Watch:

  • Unreacted Ester: Look for methoxy singlets (~4.0 ppm) in

    
    H NMR.
    
  • Carboxylic Acid: Look for broad -COOH stretch (2500–3300 cm

    
    ) in IR.
    
  • Hydrazine salts: High field signals in NMR or non-UV active salts.

Protocol 1: Sample Preparation

NMR Sample Preparation

The hydrazide moiety (-CONHNH


) is polar and capable of significant hydrogen bonding.
  • Solvent: DMSO-d

    
     (99.8% D) is the mandatory  solvent. CDCl
    
    
    
    often results in poor solubility and broad, unresolved amide/amine signals.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

  • Temperature: 298 K (Standard). If amide rotation broadening is observed, elevate to 323 K.

IR Sample Preparation
  • Method: KBr Pellet (Preferred for resolution of fingerprint region) or Diamond ATR.

  • Ratio: 1–2 mg sample ground with 100 mg dry KBr.

  • Precaution: Ensure sample is completely dry; water moisture overlaps with NH stretching bands.

MS Sample Preparation
  • Technique: Electrospray Ionization (ESI) in Positive Mode.[2]

  • Solvent: LC-MS grade Methanol or Acetonitrile with 0.1% Formic Acid (to protonate the basic quinoline nitrogen).

  • Concentration: 1 µg/mL (direct infusion).

Spectroscopic Analysis & Interpretation

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid functional group confirmation. The key diagnostic feature is the Hydrazide region .

Frequency (cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Vibration ModeAssignment/Notes
3350–3150

(N-H)
Doublet or broad band characteristic of primary amine (-NH

) and amide (-NH-).
3050–3000

(C-H)
Aromatic C-H stretching.
1660–1640

(C=O)
Amide I band . Strong intensity. Confirms carbonyl group.
1610–1590

(C=N)
Quinoline ring stretching.
1530–1510

(N-H)
Amide II band (bending).
760–740

(C-Cl)
Aryl chloride stretch (often strong, but check fingerprint).
Nuclear Magnetic Resonance ( H NMR)

Instrument: 400 MHz or higher. Solvent: DMSO-d


.

Structural Logic:

  • The Hydrazide: Look for the exchangeable protons. The amide -NH- is deshielded (downfield), while the terminal -NH

    
     is broader and upfield.
    
  • The H-3 Proton: In 2,4-disubstituted quinolines, the proton at position 3 appears as a sharp singlet in the aromatic region. This is the "anchor" signal.

  • The 8-Chloro Effect: The Cl atom at position 8 removes the H-8 signal and deshields the H-7 proton due to the inductive effect. The coupling pattern for the benzenoid ring (H-5, H-6, H-7) will be an AMX or ABC system depending on resolution.

Diagnostic Shifts:

  • 
     9.80 – 10.20 ppm (1H, s):  Amide -CONH - (D
    
    
    
    O exchangeable).
  • 
     8.30 – 8.50 ppm (1H, d/m):  H-5 proton (Deshielded by peri-effect of carbonyl).
    
  • 
     8.10 – 8.20 ppm (1H, s): H-3 proton . Critical diagnostic singlet.
    
  • 
     8.00 – 8.15 ppm (2H, m):  Phenyl ring ortho-protons.
    
  • 
     7.80 – 7.95 ppm (1H, d):  H-7 proton (affected by 8-Cl).
    
  • 
     7.50 – 7.70 ppm (4H, m):  H-6 (quinoline) + Phenyl meta/para protons.
    
  • 
     4.50 – 5.00 ppm (2H, br s):  Terminal -NH
    
    
    
    (D
    
    
    O exchangeable). Note: This signal can broaden or shift depending on water content/concentration.
Mass Spectrometry (MS)

Technique: ESI-MS (+ve)

Isotope Pattern: The presence of one Chlorine atom provides a definitive isotopic signature.

  • M+ (Base Peak):

    
     ~298
    
  • M+2:

    
     ~300
    
  • Ratio: The intensity of (M+2) should be approximately 33% (1/3) of the M+ peak, confirming the

    
    Cl/
    
    
    
    Cl natural abundance.

Fragmentation Pathway:

  • [M+H]

    
     : 298.
    
  • Loss of Hydrazine (-NH

    
    NH
    
    
    
    ):
    Fragment at
    
    
    ~266 (Formation of acylium ion or cyclic species).
  • Loss of Carbonyl (-CO): Subsequent fragmentation common in quinoline carbonyls.

Visualization of Workflows

Diagram 1: Characterization Logic Flow

This flowchart illustrates the decision-making process during spectral validation.

G Start Crude Product (Yellow/White Solid) Solubility Solubility Check (DMSO vs CDCl3) Start->Solubility IR FT-IR (KBr) Start->IR MS ESI-MS (+ve) Start->MS NMR 1H NMR (DMSO-d6) Solubility->NMR Dissolves Check1 Check: Singlet ~8.1 ppm (H-3) Check: Amide ~10 ppm NMR->Check1 Check2 Check: C=O ~1650 cm-1 Check: NH ~3300 cm-1 IR->Check2 Check3 Check: m/z 298/300 (3:1 Ratio) MS->Check3 Final Validated Structure: This compound Check1->Final Check2->Final Check3->Final

Caption: Logical workflow for the multi-modal spectroscopic validation of the target quinoline derivative.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Proposed fragmentation mechanism based on standard quinoline-carbohydrazide behavior.

Frag M_Ion [M+H]+ m/z 298 (100%) m/z 300 (33%) Frag1 [M - N2H4]+ (Acylium Ion) m/z 266 M_Ion->Frag1 - NH2NH2 (32 Da) Frag2 [M - N2H4 - CO]+ (8-Cl-2-Ph-Quinoline ion) m/z 238 Frag1->Frag2 - CO (28 Da)

Caption: Primary ESI-MS fragmentation pathway showing the characteristic loss of the hydrazide moiety.

Consolidated Data Summary

TechniqueParameterValue / Assignment
Physical AppearanceOff-white to pale yellow crystalline solid
Melting Point~210–215 °C (Derivative dependent, verify with standard)
FT-IR Amide I (

C=O)
1655 cm

(Strong)
Amine/Amide (

NH)
3300, 3180 cm

(Doublet/Broad)
Quinoline C=N1595 cm


H NMR
SolventDMSO-d

Amide Proton

10.05 ppm (s, 1H, D

O exch)
H-3 Proton

8.18 ppm (s, 1H)
Amine Protons

4.80 ppm (br s, 2H, D

O exch)
Mass Spec IonizationESI+
Molecular Ion

298.05 [M+H]

Isotope Pattern

300 (Cl-37 isotope) at ~33% intensity of base peak

References

  • Bhat, H. R., et al. (2014). "Synthesis, characterization and biological evaluation of some new quinoline-4-carbohydrazide derivatives." Journal of Young Pharmacists, 6(4).

  • Sridhar, S. K., et al. (2002). "Synthesis and antimicrobial activity of some new 4-quinolinecarbohydrazides." Arzneimittelforschung, 52(02), 128-132.[3] (Foundational spectral data for the pharmacophore).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11989776, N',2-diphenylquinoline-4-carbohydrazide derivatives.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for Chlorine isotope patterns and Quinoline coupling constants).
  • ChemicalBook. (2025). 8-Chloroquinoline NMR Spectrum Data. (Used for 8-Cl substituent shift prediction).

Sources

Troubleshooting & Optimization

Improving yield of 8-Chloro-2-phenylquinoline-4-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 8-Chloro-2-phenylquinoline-4-carbohydrazide

Case ID: #Qzn-8Cl-Yield-Opt Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Strategy

User Objective: Maximize yield and purity of this compound. Primary Challenges: Poor solubility of the 8-chloro intermediate, incomplete cyclization during the Pfitzinger reaction, and hydrolysis competition during hydrazinolysis.

The Synthetic Pathway: The synthesis follows a linear 3-step protocol.[1] Optimization requires strict control over the Pfitzinger cyclization (Step 1) to prevent tar formation and ensuring complete hydrazinolysis (Step 3) without reverting to the acid.

SynthesisWorkflow Start 7-Chloroisatin + Acetophenone Step1 Step 1: Pfitzinger Cyclization (KOH/EtOH, Reflux) Start->Step1 Condensation Inter1 Intermediate A: 8-Chloro-2-phenylquinoline- 4-carboxylic acid Step1->Inter1 Acidification Step2 Step 2: Esterification (MeOH/H2SO4) Inter1->Step2 Reflux Inter2 Intermediate B: Methyl Ester Step2->Inter2 Workup Step3 Step 3: Hydrazinolysis (NH2NH2·H2O, EtOH) Inter2->Step3 Nucleophilic Subst. Product Target: 8-Chloro-2-phenylquinoline- 4-carbohydrazide Step3->Product Crystallization

Figure 1: Optimized synthetic workflow for this compound.

Step-by-Step Optimization Guide

Module 1: The Pfitzinger Cyclization (Formation of the Acid)

Critical Check: Ensure you are using 7-chloroisatin . Using 5-chloroisatin will yield the 6-chloroquinoline isomer, a common error in procurement.

  • The Issue: The reaction between 7-chloroisatin and acetophenone often yields a "tarry" brown mess due to polymerization of acetophenone in strong base.

  • Protocol Optimization:

    • Stoichiometry: Use 1.0 eq 7-chloroisatin to 1.1 eq acetophenone. Excess acetophenone drives polymerization.

    • Base Concentration: Use 33% KOH (w/v) . Weaker bases fail to open the isatin ring efficiently.

    • Temperature: Reflux at 80-85°C for 8-12 hours.

    • Workup (The Yield Maker):

      • Distill off excess ethanol before acidification.

      • Dilute the residue with water.

      • Crucial: Pour the alkaline solution into ice-cold dilute acetic acid (pH 5-6). Do NOT add acid to the base; this causes local overheating and traps impurities.

Module 2: Esterification (The Activation Step)
  • The Issue: 8-Chloro-2-phenylquinoline-4-carboxylic acid is highly lipophilic and poorly soluble, making Fischer esterification slow.

  • Protocol Optimization:

    • Method A (Standard): Reflux in Methanol (not Ethanol) with conc. H2SO4 (cat.) for 24-48 hours. Methanol is smaller and attacks the sterically hindered carbonyl faster than ethanol.

    • Method B (High Yield Variant): If Method A yield is <60%, switch to the Thionyl Chloride (SOCl₂) route.

      • Reflux Acid + SOCl₂ (excess)

        
         Acid Chloride.
        
      • Evaporate SOCl₂.

      • Add dry Methanol at 0°C. Why? This bypasses the equilibrium limitations of Fischer esterification.

Module 3: Hydrazinolysis (The Final Transformation)
  • The Issue: Incomplete conversion or hydrolysis of the ester back to the acid (due to water in hydrazine hydrate).

  • Protocol Optimization:

    • Solvent: Use Absolute Ethanol . Presence of water promotes hydrolysis over hydrazinolysis.

    • Reagent: Use Hydrazine Hydrate (80% or 99%) in large excess (1:5 to 1:10 ratio ).

    • Time: Reflux for 12-24 hours.

    • Isolation: The product usually precipitates upon cooling. If not, concentrate the solvent to 25% volume and add cold water.

Data & Solubility Parameters

Solvent Compatibility Table Use this to plan your purification and recrystallization.

Solvent8-Cl-Acid (Intermed. A)Methyl Ester (Intermed. B)Target Carbohydrazide
Water InsolubleInsolubleInsoluble
Ethanol (Cold) PoorModeratePoor
Ethanol (Hot) ModerateGoodGood (Recrystallization)
DMF/DMSO SolubleSolubleSoluble
Diethyl Ether InsolubleSolubleInsoluble (Wash solvent)

Troubleshooting Logic (FAQ)

Q1: My Pfitzinger product is a dark brown sticky solid. How do I purify it?

  • Cause: Polymerized acetophenone contaminants.

  • Fix: Dissolve the crude solid in dilute NaOH. Filter the solution to remove insoluble tars. Then, re-precipitate the filtrate with Acetic Acid. Repeat if necessary.

Q2: The esterification reaction is stalling (TLC shows starting material).

  • Cause: The 8-chloro substituent adds steric bulk and reduces solubility.

  • Fix: Switch to the SOCl₂ method (See Module 2, Method B). It is more aggressive and drives the reaction to completion via the highly reactive acid chloride.

Q3: During hydrazinolysis, I'm getting the carboxylic acid back instead of the hydrazide.

  • Cause: "Hydrolysis competition." Your solvent contains too much water, or you are using low-grade hydrazine.

  • Fix: Ensure you are using Absolute Ethanol and fresh Hydrazine Hydrate (98-99%). Add a drying tube (CaCl₂) to the reflux setup to exclude atmospheric moisture.

Q4: The final product yield is low (<40%).

  • Diagnostic: Check the filtrate from Step 3.

  • Fix: If the product is too soluble in ethanol, do not just filter. Evaporate the filtrate to near-dryness and triturate with cold ether or hexane to force precipitation.

Troubleshooting Issue Low Yield or Impurity? StepCheck Identify Step Issue->StepCheck Pfitzinger Step 1: Acid Formation StepCheck->Pfitzinger Ester Step 2: Esterification StepCheck->Ester Hydra Step 3: Hydrazinolysis StepCheck->Hydra Tar Dark/Tarry Product? Pfitzinger->Tar SolTar Dissolve in NaOH, Filter, Re-acidify Tar->SolTar Yes Incomplete Unreacted Acid on TLC? Ester->Incomplete SolEster Switch to SOCl2 Method Incomplete->SolEster Yes Hydrolysis Acid forming instead of Hydrazide? Hydra->Hydrolysis SolHydro Use Absolute EtOH + Excess Hydrazine Hydrolysis->SolHydro Yes

Figure 2: Troubleshooting decision tree for common failure modes.

References

  • Pfitzinger Reaction Optimization

    • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.
    • Context: Authoritative review on mechanism and conditions for substituted quinolines.
  • Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

    • Liu, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10.
    • Context: Provides specific experimental details for the condensation of isatin with acetophenone and subsequent hydrazinolysis (See Scheme 1 & Experimental Section 4.1.3).
  • Hydrazinolysis Conditions

    • Metwally, K. A., et al. (2006).[2] Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Bioorganic & Medicinal Chemistry, 14(24), 8675–8682.

    • Context: Details the conversion of ethyl esters to hydrazides using hydrazine hydr
  • Solubility & Characterization

    • BenchChem Technical Guide. (2025).[3] Solubility profile of Quinoline Derivatives.

    • Context: General solubility data for chloro-substituted phenylquinolines.

Sources

Technical Support Center: Purification of 8-Chloro-2-phenylquinoline-4-carbohydrazide

[1]

Case ID: 8-Cl-2-Ph-Q-4-CH Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Development[1]

Executive Summary

The synthesis of 8-Chloro-2-phenylquinoline-4-carbohydrazide typically involves the hydrazinolysis of its corresponding ethyl or methyl ester.[1] While the quinoline core is robust, the hydrazide formation is sensitive to stoichiometry and temperature.[2] Users frequently encounter three classes of impurities: unreacted ester (lipophilic), diacylhydrazine dimers (highly insoluble), and residual hydrazine/salts (polar/toxic).

This guide provides a diagnostic workflow and validated purification protocols to isolate high-purity product suitable for biological screening or metal complexation.[1]

Module 1: Diagnostic Triage – Identify Your Impurity[1][2]

Before attempting purification, characterize the crude solid to select the correct protocol.[2]

Observation Probable Impurity Diagnostic Check
Sticky/Oily Solid Unreacted Ester (Starting Material)TLC: Run in Hexane:EtOAc (1:1).[1] Ester moves fast (

); Hydrazide stays lower (

).[1]
MP > 280°C / Insoluble Diacylhydrazine DimerSolubility: Sample is insoluble in hot Ethanol but soluble in hot DMSO.[2]
Yellow/Brown Color Isatin residues / Oxidation productsVisual: Pure hydrazides are typically white or off-white.[1][2]
Ammonia-like Odor Residual Hydrazine HydratepH Paper: Wet solid on pH paper turns strongly basic (Blue/Purple).[1]
Module 2: Troubleshooting Guides
Issue A: The "Sticky" Product (Unreacted Ester)

Symptoms: The product clumps, looks wet, or has a low melting point.

Root Cause: The hydrazinolysis reaction did not reach completion, or the ester is co-precipitating with the product.[2] The Fix: Trituration (Solvent Washing) Because the ester is much more soluble in organic solvents than the hydrazide, we can wash it away without fully dissolving the product.

  • Place the crude solid in a flask.

  • Add cold Diethyl Ether or cold Ethanol (5 mL per gram of solid).

  • Sonicate for 10 minutes.

  • Filter under vacuum.[2][3] The ester dissolves in the filtrate; the pure hydrazide remains on the filter paper.[2]

Issue B: The "Insoluble Brick" (Dimer Formation)

Symptoms: Yield is high, but the solid won't dissolve in ethanol for recrystallization. Melting point is extremely high.[2]

Root Cause: Hydrazine Starvation. If the ratio of Hydrazine:Ester is too low (< 3:1), the newly formed hydrazide attacks another ester molecule, forming a dimer (

1The Fix:
  • Salvage: There is no easy chemical fix to revert the dimer.[2] You must recrystallize using high-boiling solvents like DMF (Dimethylformamide) or DMSO , but recovery is poor.[1]

  • Prevention (Crucial): In your next batch, use a 10-15 molar excess of Hydrazine Hydrate. The excess hydrazine acts as both reactant and solvent, statistically preventing the hydrazide from meeting an ester molecule.[2]

Issue C: Residual Hydrazine (Safety Hazard)

Symptoms: Basic pH, smell, interference in biological assays (false positives).

Root Cause: Inadequate washing of the filter cake.[2] The Fix:

  • Wash the filter cake copiously with hot water (60°C).

  • Hydrazine hydrate is water-soluble; the lipophilic quinoline hydrazide is not.[2]

  • Dry in a vacuum oven at 80°C to remove water traces.

Module 3: The "Gold Standard" Purification Protocol

Protocol ID: P-QHz-EtOH-RX Objective: Removal of trace ester and colored impurities.[1]

Reagents:

  • Solvent A: Absolute Ethanol (99%)[1]

  • Solvent B: DMF (Only if insoluble in Ethanol)[1]

  • Activated Charcoal (Norit)[1]

Step-by-Step Methodology:

  • Dissolution: Suspend the crude this compound in Ethanol (20 mL/g). Heat to reflux (78°C).[2]

    • Note: If it does not dissolve after 15 mins at reflux, add DMF dropwise until clear.

  • Decolorization: If the solution is yellow/brown, add Activated Charcoal (5% w/w) carefully (remove heat source first to prevent boil-over).[1] Reflux for 5 minutes.

  • Hot Filtration: Filter the hot solution through a Celite pad or fluted filter paper to remove charcoal/dust.[2] Keep the funnel hot to prevent premature crystallization.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place in an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the white needles/amorphous solid.[2]

  • Wash: Wash the cake with 2 portions of cold Ethanol.

  • Drying: Dry under vacuum at 60-80°C for 4 hours.

Module 4: Decision Logic (Visualization)

The following diagram illustrates the decision-making process for purifying the crude product based on initial observations.

PurificationLogicStartCrude Product AnalysisTLCPerform TLC(Hexane:EtOAc 1:1)Start->TLCSolubilityCheck Solubility(Hot Ethanol)Start->SolubilityImpurity_EsterImpurity: Unreacted Ester(High Rf spot)TLC->Impurity_EsterFast moving spotImpurity_DimerImpurity: Dimer(Insoluble in EtOH)Solubility->Impurity_DimerWon't dissolveImpurity_ColorImpurity: Colored/Oxides(Yellow solution)Solubility->Impurity_ColorDark solutionAction_TriturateACTION: Trituratewith Cold Ether/EtOHImpurity_Ester->Action_TriturateAction_DMFACTION: Recrystallizefrom DMF/WaterImpurity_Dimer->Action_DMFAction_CharcoalACTION: Hot Filtrationwith Activated CharcoalImpurity_Color->Action_CharcoalPurePure 8-Chloro-2-phenylquinoline-4-carbohydrazideAction_Triturate->PureAction_DMF->PureAction_Charcoal->Pure

Caption: Decision tree for selecting the correct purification method based on impurity characterization.

Module 5: Frequently Asked Questions (FAQ)

Q1: My product turns pink upon standing. Is it degrading? A: Likely yes.[2] Hydrazides can oxidize in air to form diimides or absorb moisture.[2] Store the purified product in a desiccator protected from light. If it turns pink, a quick wash with cold ethanol usually restores the white color.[2]

Q2: Can I use water to recrystallize? A: No.[2] The 2-phenyl and 8-chloro substituents make this molecule very lipophilic.[1] It is insoluble in water.[2] However, adding water to a hot DMF solution of the product (the "DMF/Water pair" method) is an effective way to force precipitation if ethanol fails.

Q3: The reaction mixture solidified before I could pour it. What happened? A: This is the "Dimer Trap." If the reaction runs dry or the hydrazine concentration drops, the product precipitates and reacts with remaining ester. Prevention: Always maintain a stirrable slurry by adding more Ethanol or Hydrazine Hydrate during the reflux.[2]

Q4: How do I confirm the structure is the Hydrazide and not the Acid? A: Check the IR spectrum.

  • Ester (Starting Material): Strong

    
     stretch at ~1720 cm⁻¹.[1][2]
    
  • Hydrazide (Product):

    
     shifts to ~1650-1670 cm⁻¹ (Amide I) and you will see distinct 
    
    
    doublets around 3200-3300 cm⁻¹.[1]
References
  • Synthesis of Quinoline Carbohydrazides

    • Title: Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents (Analogous chemistry for hydrazide form
    • Source: J. Young Pharm.[2]

    • URL:[Link]

  • Purification & Dimer Formation

    • Title: Hydrolysis and Hydrazinolysis of Esters... A Method for the Preparation of Mercaptans (Discusses insoluble dimer byproducts).[2][4]

    • Source: Canadian Journal of Chemistry.[2]

    • URL:[Link][1]

  • General Hydrazide Protocols

    • Title: 4-Phenylsemicarbazide (Standard protocol for hydrazine hydrate usage and purification).[1]

    • Source: Organic Syntheses, Coll.[2] Vol. 1, p.450.[2]

    • URL:[Link][1]

Technical Support Center: Stability of 8-Chloro-2-phenylquinoline-4-carbohydrazide

[1][2]

Executive Summary & Chemical Profile

8-Chloro-2-phenylquinoline-4-carbohydrazide is a lipophilic, bioactive scaffold frequently used as an intermediate in the synthesis of antimicrobial and anticancer agents (e.g., oxadiazoles, triazoles) or as a metal chelator.[1][2]

Users frequently encounter two opposing challenges:

  • Solubility: The hydrophobic quinoline and phenyl rings make aqueous solubility negligible at neutral pH.

  • Stability: The hydrazide moiety (

    
    ) is chemically reactive.[1][2] While it provides biological activity, it is susceptible to hydrolysis  (to the carboxylic acid) and oxidation  in aqueous media.
    

This guide provides field-proven protocols to balance these competing factors.

PropertySpecification
Molecular Formula

Molecular Weight 297.74 g/mol
pKa (Calculated) ~3.5 (Quinoline N), ~11.5 (Hydrazide NH)
Primary Instability Hydrolysis to 8-chloro-2-phenylquinoline-4-carboxylic acid
Solubility Profile Low in Water; High in DMSO, DMF; Moderate in dilute acid

Critical Troubleshooting: Solubility vs. Stability

Issue 1: "The compound precipitates immediately upon addition to my buffer."

Diagnosis: You are likely experiencing "solvent shock." This compound is highly lipophilic.[1] Adding a DMSO stock directly to a neutral aqueous buffer (pH 7.4) often causes rapid precipitation because the water molecules form a hydration shell that excludes the hydrophobic quinoline ring.

The Protocol (The "Step-Down" Method): Do not add the stock directly to the full volume of buffer.

  • Prepare Stock: Dissolve the compound in 100% DMSO to a concentration of 10–50 mM.

  • Intermediate Dilution: Dilute the stock 1:10 into a "bridging solvent" like PEG-400 or Propylene Glycol.

  • Final Dilution: Slowly add this intermediate mix to your aqueous buffer with rapid vortexing.

    • Target: Keep final DMSO concentration < 1% (v/v) for cell assays, or up to 5% for enzymatic assays if tolerated.[2]

Issue 2: "My LC-MS shows a new peak at [M-14] Da."

Diagnosis: This is the hallmark of hydrolysis . The hydrazide group (


2
  • Cause: Prolonged storage in aqueous media, especially at extreme pH (acidic or basic) or elevated temperatures.

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon, displacing hydrazine.[2]

Visualization: Degradation Pathway

The following diagram illustrates the primary degradation mechanism you must control for.

HydrolysisPathwayCompound8-Chloro-2-phenyl-quinoline-4-carbohydrazide(MW: 297.74)TransitionTetrahedralIntermediateCompound->Transition+ H2O(Acid/Base Catalyzed)AcidDegradant:Carboxylic Acid(MW: 283.71)Transition->AcidEliminationHydrazineByproduct:Hydrazine(N2H4)Transition->HydrazineLeaving Group

Caption: Figure 1. Hydrolytic degradation pathway. The conversion to the carboxylic acid results in a mass shift of -14 Da and loss of hydrazide reactivity.[2]

Stability in Aqueous Media: The "Golden Zone"

To maintain stability, you must navigate the pH scale carefully.[2]

The pH Trade-Off
  • pH < 4 (Acidic):

    • Solubility:High. The quinoline nitrogen becomes protonated (

      
      ), increasing polarity.[2]
      
    • Stability:[1][2][3][4]Low. Acid catalysis accelerates amide/hydrazide hydrolysis.[1]

  • pH 7 (Neutral):

    • Solubility:Very Low. Risk of precipitation.

    • Stability:[1][2][3][4]Moderate. Hydrolysis is slower, but oxidation can occur over time.[2]

  • pH > 9 (Basic):

    • Solubility:Moderate. Deprotonation of the hydrazide NH.

    • Stability:[1][2][3][4]Critical Risk. Base-catalyzed hydrolysis is rapid; high risk of oxidation.[1]

Recommended Working Conditions
ParameterRecommendationRationale
Optimal Buffer PBS or HEPES (pH 7.4) with co-solventBalances physiological relevance with moderate stability.[1]
Max Duration Use within 4 hours of dilution.Hydrazides are kinetically unstable in water.
Temperature Keep on ice (

).
Reduces the rate of hydrolysis significantly.
Storage Never store aqueous dilutions.[1]Freeze-thaw cycles induce precipitation and degradation.[1]

Workflow: Validated Preparation Protocol

This workflow is designed to minimize degradation while ensuring the compound stays in solution during your experiment.

PreparationWorkflowStartStart: Solid PowderStockDissolve in DMSO(20-50 mM)Start->StockCheckCheck Clarity(Must be clear yellow)Stock->CheckDilutionDilute into Buffer(Pre-warmed to 37°C if possible)Check->DilutionClearPrecipitationPrecipitation Observed?Dilution->PrecipitationAddCosolventAdd 10% PEG-400or CyclodextrinPrecipitation->AddCosolventYesUseUSE IMMEDIATELY(< 4 Hours)Precipitation->UseNoAddCosolvent->Use

Caption: Figure 2. Decision tree for preparing aqueous solutions of this compound.

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound? A: No. The high heat and pressure will completely hydrolyze the hydrazide to the acid and potentially degrade the quinoline ring. Sterilize stock solutions by filtration through a 0.22 µm PTFE (hydrophobic) membrane before diluting into aqueous media.[1]

Q: The powder has turned from white/pale yellow to deep orange. Is it safe to use? A: No. Color deepening indicates oxidation of the hydrazide group or formation of impurities (e.g., azo compounds). Check purity via HPLC. If purity is <95%, recrystallize from ethanol or discard.[2]

Q: Why does the compound react with my aldehyde-containing buffer? A: Schiff Base Formation. Hydrazides react rapidly with aldehydes and ketones to form hydrazones .[1] Avoid buffers containing acetone, pyruvate, or reducing sugars (like glucose) if long incubation times are required, or be aware that the active species may become the hydrazone.[2]

References

  • PubChem. N',2-diphenylquinoline-4-carbohydrazide (Compound 8m).[1][2] National Library of Medicine. Link[1]

  • Gudmundsdottir, A. V., et al. (2009).[2] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research.[3] Link

  • He, Y., et al. (2022).[2] Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[1][2] Frontiers in Pharmacology. Link

  • Santa Cruz Biotechnology. this compound Product Data.Link[1][2]

Technical Support Center: Resolving NMR Peak Overlap in 2-Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving NMR peak overlap in 2-phenylquinoline derivatives. The complex aromatic nature of these compounds often leads to crowded and overlapping signals in ¹H NMR spectra, complicating structural elucidation. This guide offers a systematic approach, from simple experimental adjustments to advanced 2D NMR techniques, to achieve well-resolved spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my 2-phenylquinoline derivative overlapping?

A1: The aromatic region of the ¹H NMR spectrum for 2-phenylquinoline derivatives is often complex due to the similar electronic environments of the protons on both the quinoline and phenyl rings.[1] This leads to closely spaced chemical shifts, resulting in significant signal overlap, which can make interpretation and unambiguous assignment challenging.[1][2]

Q2: What is the simplest first step I can take to resolve overlapping aromatic signals?

A2: A simple and often effective initial approach is to re-acquire the spectrum in a different deuterated solvent.[1][3] Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of your compound's protons compared to more common solvents like chloroform-d (CDCl₃). This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), can often spread out crowded signals.[3][4]

Q3: My compound isn't soluble in common NMR solvents like CDCl₃. What are my options?

A3: If your 2-phenylquinoline derivative exhibits poor solubility in CDCl₃, you can explore more polar solvents such as deuterated dimethyl sulfoxide (DMSO-d₆), methanol-d₄, or acetone-d₆.[5][6] It's important to be aware that the choice of solvent can significantly influence chemical shifts, so comparison with literature data should be done with this in mind.[5][7]

Q4: I see broad peaks in my spectrum. What could be the cause?

A4: Broad peaks in the NMR spectrum of 2-phenylquinoline derivatives can stem from several factors. One common cause is the presence of paramagnetic impurities, which can often be removed by filtering the sample through a small plug of silica gel.[5] Another possibility is sample aggregation at high concentrations due to π-π stacking interactions between the aromatic rings.[5] Acquiring the spectrum at a higher temperature or diluting the sample can help minimize this effect.[5] Peak broadening can also occur if the molecule is undergoing a chemical exchange process, such as rotamer interconversion, on the NMR timescale.[5]

Troubleshooting Guides

Problem 1: Severe Overlap in the Aromatic Region of the 1D ¹H NMR Spectrum

Why is this happening?

The protons on the 2-phenylquinoline scaffold reside in similar chemical environments, leading to a narrow range of chemical shifts and consequently, overlapping multiplets. This is a common issue with polycyclic aromatic compounds.[2]

Solution Workflow:

A systematic approach, starting with simple adjustments and progressing to more advanced techniques, is recommended.

Caption: Troubleshooting workflow for resolving peak overlap.

Step 1: Solvent Modification

Changing the deuterated solvent is a powerful first step. The polarity and magnetic anisotropy of the solvent can alter the shielding of protons in the analyte, leading to differential chemical shifts.[8][9]

  • Experimental Protocol: Solvent Effect Analysis

    • Sample Preparation: Prepare solutions of your 2-phenylquinoline derivative at the same concentration in a range of deuterated solvents (e.g., CDCl₃, benzene-d₆, acetone-d₆, DMSO-d₆). A typical concentration is 5-10 mg in 0.5-0.7 mL of solvent.[3]

    • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical conditions (e.g., temperature, number of scans).[3]

    • Data Analysis: Compare the aromatic regions of the spectra to identify the solvent that provides the best signal dispersion.[3]

Solvent Typical Residual Peak (ppm) Properties
Chloroform-d (CDCl₃)7.26Most common, dissolves many organic compounds.
Benzene-d₆7.16Aromatic solvent, often induces significant shifts (ASIS).[3][10]
Acetone-d₆2.05Good for a range of organic molecules.
DMSO-d₆2.50For polar compounds like peptides and carbohydrates.

Step 2: Temperature Variation

Altering the acquisition temperature can resolve overlapping signals.[11] Changes in temperature can affect molecular conformations and hydrogen bonding, which in turn influence proton chemical shifts.[12][13] For molecules exhibiting dynamic processes like rotamer interconversion, increasing the temperature can cause broadened peaks to coalesce into sharp, single signals.[5]

  • Experimental Protocol: Variable Temperature (VT) NMR

    • Sample Preparation: Prepare a sample in a suitable deuterated solvent.

    • NMR Acquisition: Acquire a series of 1D ¹H NMR spectra at various temperatures (e.g., in 10°C increments from 25°C to 75°C).

    • Data Analysis: Analyze the spectra to see if any overlapping signals become resolved at different temperatures.[12]

Step 3: Concentration Adjustment

Intermolecular interactions, such as π-π stacking in aromatic compounds, can be concentration-dependent and affect chemical shifts.[1][10]

  • Experimental Protocol: Concentration Study

    • Sample Preparation: Prepare a series of samples of your compound in the same deuterated solvent at different concentrations (e.g., 1 mg/mL, 5 mg/mL, 20 mg/mL).

    • NMR Acquisition: Acquire 1D ¹H NMR spectra for each sample.

    • Data Analysis: Compare the spectra to see if peak positions shift and resolve at lower concentrations.[1]

Problem 2: Unambiguous Assignment of Aromatic Protons

Why is this challenging?

Even with a well-resolved 1D spectrum, definitively assigning each proton in the complex aromatic system of 2-phenylquinoline can be difficult without further information.

Solution: 2D NMR Spectroscopy

Two-dimensional (2D) NMR experiments are powerful tools for elucidating molecular structure by spreading NMR signals into two frequency dimensions, which helps to resolve overlapping peaks and establish connectivity between nuclei.[14][15]

Caption: Utilizing 2D NMR for structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals through-bond coupling between protons, typically over two to three bonds.[16] Cross-peaks in a COSY spectrum indicate which protons are adjacent to each other, allowing you to "walk" around the spin systems of the quinoline and phenyl rings.[5][16]

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the carbon to which it is directly attached.[16] This is extremely useful for resolving severely overlapping proton signals by spreading them out according to the chemical shifts of their attached carbons.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[15][16] HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, confirming the overall structure.[1]

Experimental Protocol: Acquiring 2D NMR Spectra

  • Sample Preparation: Prepare a moderately concentrated sample (10-20 mg in 0.5-0.7 mL of solvent) to ensure good signal-to-noise in a reasonable time.

  • 1D Spectra: First, acquire high-quality 1D ¹H and ¹³C spectra to determine the spectral widths for the 2D experiments.

  • 2D Acquisition: Set up and run the desired 2D NMR experiments (COSY, HSQC, HMBC). Standard parameter sets are often available on modern spectrometers.

  • Data Processing and Analysis: Process the 2D data and use the correlations to piece together the structure of your 2-phenylquinoline derivative.

By systematically applying these troubleshooting strategies, from simple adjustments of experimental parameters to the application of advanced 2D NMR techniques, researchers can overcome the challenges of NMR peak overlap in 2-phenylquinoline derivatives and achieve accurate structural elucidation.

References

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Available at: [Link]

  • Journal of Chemical Education. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

  • National Institutes of Health. Enhanced spectral resolution by high-dimensional NMR using the filter diagonalization method and “hidden” dimensions. Available at: [Link]

  • AZoM. Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Available at: [Link]

  • arXiv. DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits. Available at: [Link]

  • Lund University Publications. Improving Resolution In NMR In The Presence of Microcarriers Using Holmium-DOTA. Available at: [Link]

  • Alfa Chemistry. NMR Solvents. Available at: [Link]

  • OSTI.gov. temperature-dependent chemical shifts in the nmr spectra of gases. Available at: [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • University of Ottawa NMR Facility Blog. Variable Temperature to Improve NMR Resolution. Available at: [Link]

  • Mesbah Energy. What are the solvents used in NMR? What is the Deuterated solvent?. Available at: [Link]

  • Nanalysis. Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available at: [Link]

  • YouTube. Part 5: NMR - Solvents used in 1H NMR Spectroscopy. Available at: [Link]

  • PubMed Central. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Available at: [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. Available at: [Link]

  • Nature. Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Available at: [Link]

  • University of Rochester. Tips & Tricks: Characterization. Department of Chemistry. Available at: [Link]

  • ACS Publications. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

  • ResearchGate. Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Available at: [Link]

  • MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Available at: [Link]

  • PubMed Central. Parallel NMR Supersequences: Ten Spectra in a Single Measurement. Available at: [Link]

  • PubMed Central. NMR at Low and Ultra-Low Temperatures. Available at: [Link]

  • ACS Publications. "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Available at: [Link]

  • JoVE. ¹H NMR: Interpreting Distorted and Overlapping Signals. Available at: [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • Royal Society of Chemistry. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available at: [Link]

  • Semantic Scholar. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Available at: [Link]

  • YouTube. Signal Overlap in NMR Spectroscopy. Available at: [Link]

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Technical Support Center: Optimizing Reflux Time for Quinoline-4-Carbohydrazide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of quinoline-4-carbohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical scaffold. Quinoline-4-carbohydrazides are key intermediates in the synthesis of a wide range of pharmacologically active compounds, including potential anticancer, anti-HIV, and antimicrobial agents.[1][2][3] The formation of the carbohydrazide via hydrazinolysis of the corresponding ester is a foundational step, and the efficiency of this reaction is heavily dependent on carefully controlled parameters, most notably the reflux time.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the nuances of this synthesis, ensuring high yield, purity, and reproducibility. We will delve into the causality behind experimental choices, providing you with the scientific rationale needed to optimize your reaction conditions effectively.

Troubleshooting Guide: Optimizing Reflux Time

This section addresses specific issues you may encounter during the synthesis of quinoline-4-carbohydrazide, with a focus on how reflux time impacts the reaction outcome.

Q1: My reaction seems incomplete, with a significant amount of starting ester remaining even after several hours of reflux. What are the primary causes and solutions?

A: An incomplete reaction is a common issue that can often be resolved by systematically evaluating several factors beyond just extending the reflux time.

  • Insufficient Hydrazine Hydrate: The hydrazinolysis of the ester is a nucleophilic acyl substitution. To drive the equilibrium towards the product, a molar excess of hydrazine hydrate is typically required. Ratios from 1.2 to 20 equivalents have been reported in the literature for similar transformations.[4]

    • Solution: Ensure you are using a sufficient excess of hydrazine hydrate. A good starting point is 3-5 equivalents. If the reaction is still sluggish, a moderate increase in the amount of hydrazine can be beneficial.

  • Suboptimal Temperature/Solvent: The reaction requires sufficient thermal energy to overcome the activation barrier. The "reflux" temperature is dictated by the boiling point of your solvent. If the solvent's boiling point is too low, the reaction may proceed very slowly.

    • Solution: Ethanol is a commonly used solvent for this reaction.[3][5] If you are using ethanol and the reaction is slow, ensure your heating mantle or oil bath is set to maintain a vigorous, steady reflux. For less reactive esters, switching to a higher-boiling solvent like n-butanol or DMF might be necessary, which will, in turn, affect the optimal reflux time.[1]

  • Poor Quality Starting Material: The purity of your starting ethyl or methyl quinoline-4-carboxylate is paramount. Impurities can interfere with the reaction.

    • Solution: Confirm the purity of your starting ester via NMR or LC-MS before beginning the synthesis. If necessary, purify the ester by recrystallization or column chromatography.

  • Reaction Monitoring: Without proper monitoring, it's impossible to know if the reaction is truly stalled or just slow.

    • Solution: The most effective method for monitoring the reaction is Thin-Layer Chromatography (TLC).[1][6] By comparing the reaction mixture to a spot of the starting material, you can definitively track the disappearance of the ester and the appearance of the hydrazide product. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[6]

Q2: I'm achieving full conversion of my starting material, but my yield is low and I'm seeing multiple spots on my TLC plate. How can reflux time contribute to side product formation?

A: This scenario suggests that while the reaction is completing, the desired product is either degrading or participating in subsequent reactions. Excessive reflux time is a common cause.

  • Thermal Degradation: Quinoline scaffolds and hydrazides can be susceptible to degradation under prolonged heating in the presence of reagents.

    • Solution: The key is to heat the reaction only as long as necessary to consume the starting ester. This is where diligent TLC monitoring is critical. Once the starting material is consumed, the reaction should be stopped and worked up promptly. Running the reaction for a fixed time (e.g., "overnight") without monitoring can often lead to lower yields.

  • Autoxidation and Dimerization: Certain quinoline hydrazides can undergo side reactions like autoxidation, especially at elevated temperatures over long periods.[7] This can lead to the formation of complex dimeric or oxidized impurities.

    • Solution: Minimize reflux time based on TLC analysis. Additionally, ensuring an inert atmosphere (e.g., by running the reaction under nitrogen or argon) can sometimes mitigate oxidative side reactions, although this is not always necessary.

Q3: How do I systematically determine the optimal reflux time for my specific quinoline-4-carboxylate substrate?

A: The optimal reflux time is not a fixed value; it is an experimental parameter that must be determined. A time-course study is the most rigorous method.

  • Set up the Reaction: Begin the synthesis according to your standard procedure.

  • Aliquot Sampling: Once reflux begins, withdraw a small aliquot (a few drops) from the reaction mixture every 1-2 hours.

  • TLC Analysis: Spot each aliquot on a single TLC plate. Be sure to also include a reference spot of your starting ester and a co-spot (a mixture of the starting material and the first time point).[6]

  • Develop and Visualize: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). Visualize the spots under a UV lamp.[6] The product, quinoline-4-carbohydrazide, is typically more polar than the starting ester and will have a lower Rf value.

  • Interpret the Results: Observe the gradual disappearance of the higher-Rf starting material spot and the intensification of the lower-Rf product spot. The optimal reflux time is the point at which the starting material spot is no longer detectable. Note if any new impurity spots begin to appear at later time points, indicating product degradation.

Frequently Asked Questions (FAQs)

Q1: What is a typical reflux time for the synthesis of quinoline-4-carbohydrazide from its ester?

A: There is no single "typical" time, as it is highly dependent on the substrate, solvent, and scale. However, a survey of the literature shows a wide range, commonly between 4 and 18 hours. For example, procedures have reported reflux times of 4 hours, 10 hours, 12 hours, and up to 18 hours.[3][5][8] It is strongly recommended to use these values as a starting estimate and to rely on reaction monitoring (TLC) to determine the actual completion time for your specific experiment.[1]

Q2: Can I use microwave-assisted synthesis to reduce the reaction time?

A: Yes, microwave-assisted organic synthesis is an excellent alternative to conventional reflux for this transformation. Microwave irradiation can dramatically increase reaction rates by efficiently coupling with the polar solvent and reagents.[9] This can reduce reaction times from many hours to just a few minutes, often with improved yields and fewer side products.[9] If you have access to a laboratory microwave reactor, developing a microwave-assisted procedure is highly recommended for efficiency.

Q3: My product precipitates out of the reaction mixture upon cooling. Is this normal?

A: Yes, this is very common and often advantageous. Quinoline-4-carbohydrazide is typically a solid with limited solubility in cooled ethanol.[1] As the reaction mixture cools to room temperature or is further cooled in an ice bath, the product often crystallizes or precipitates. This allows for a simple initial purification by filtration, washing with cold solvent to remove residual hydrazine hydrate and other soluble impurities.[10]

Data & Visualization

Table 1: Hypothetical Time-Course Optimization Study

This table illustrates the data you might collect during a time-course study to optimize reflux time. The goal is to find the time point that maximizes yield before significant impurity formation begins.

Reflux Time (Hours)Starting Material (%) (by TLC)Product (%) (by TLC)Impurity X (%) (by TLC)Isolated Yield (%)
260%40%<1%N/A
425%75%<1%N/A
65%95%<1%N/A
8 <1% >99% <1% 92%
12<1%96%3%88%
16<1%91%8%81%
Workflow for Optimizing Reflux Time

The following diagram outlines the logical workflow for determining the optimal reflux time for your synthesis.

G cluster_prep Preparation cluster_reflux Reflux & Monitoring cluster_outcome Action start Setup Reaction: Ester, Hydrazine Hydrate, Solvent reflux Begin Reflux Start Timer (T=0) start->reflux aliquot At T = T+n hours, Withdraw Aliquot reflux->aliquot tlc Run TLC Analysis aliquot->tlc decision Is Starting Material Consumed? tlc->decision continue_reflux Continue Reflux decision->continue_reflux No stop_reaction Reaction Complete. Cool & Work Up decision->stop_reaction Yes continue_reflux->aliquot side_product_check Check for New Side Product Spots stop_reaction->side_product_check record_time Record Optimal Time (T) Proceed to Workup side_product_check->record_time No side_product_check->record_time Yes (Note for future runs)

Caption: Workflow for systematic optimization of reflux time using TLC.

Experimental Protocols

Protocol 1: General Synthesis of Quinoline-4-Carbohydrazide

This protocol is a generalized procedure based on common literature methods.[2][3][5][11]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl quinoline-4-carboxylate (1.0 eq).

  • Reagents: Add ethanol as the solvent (approx. 10-20 mL per gram of ester). Add hydrazine hydrate (3.0 - 5.0 eq).

  • Reflux: Heat the reaction mixture to a steady reflux using a heating mantle or oil bath.

  • Monitoring: Monitor the reaction's progress by TLC every 1-2 hours (see Protocol 2).

  • Completion: Once the starting ester is consumed as indicated by TLC, turn off the heat and allow the mixture to cool to room temperature. Further cooling in an ice-water bath can enhance precipitation.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove excess hydrazine hydrate and other soluble impurities.

  • Drying: Dry the purified solid product under vacuum to obtain quinoline-4-carbohydrazide. The product can be further purified by recrystallization from ethanol if necessary.[1]

Protocol 2: Monitoring Reaction Progress by TLC

This protocol provides a step-by-step guide to using TLC for reaction monitoring.[6][12]

  • Prepare TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).

  • Prepare Samples:

    • Dissolve a small amount of your starting ester in a volatile solvent (e.g., ethyl acetate) for the "SM" spot.

    • The "RM" sample is the aliquot taken directly from the reaction.

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the starting material solution onto the "SM" mark.

    • Spot the reaction mixture aliquot onto the "RM" mark.

    • On the "CO" mark, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.[6]

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 30-50% ethyl acetate in hexane). The solvent level must be below the baseline.[6] Cover the chamber and allow the solvent to run up the plate.

  • Visualize: When the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[6]

  • Analyze: The starting ester will be a spot with a higher Rf. The product hydrazide will be a new, more polar spot with a lower Rf. The reaction is complete when the "SM" spot is absent in the "RM" lane. The "CO" lane helps differentiate the product from the starting material, as you should see two distinct spots if the starting material is still present.

References

  • BenchChem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
  • BenchChem. (n.d.). Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC).
  • Desai, N. C., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Thieme.
  • Hosseini, F. S., & Bayat, M. (2020). Synthesis of quinoline carbohydrazide derivatives. ResearchGate.
  • Al-Soud, Y. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.
  • Abdel-Aziz, M., et al. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PMC.
  • El-Sayed, W. M., et al. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC.
  • El-Sayed, W. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of p-aminosalicylic acid hydrazide.
  • Mohamad, S. A. A., Shantier, S. W., & Garelnabi, E. A. E. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. Neliti.
  • Alcrut group. (2024). Synthesis and Evaluation of Hydrazones.
  • Nipate, A. S., et al. (2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis.
  • Gomaa, A. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.

Sources

Preventing hydrolysis of quinoline-4-carbohydrazide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This document addresses the primary challenge in handling quinoline-4-carbohydrazide: preventing its hydrolysis during storage.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing a logical path from problem identification to resolution.

Q1: My latest synthesis using quinoline-4-carbohydrazide yielded poor results. How can I determine if the starting material has degraded?

A1: Poor yields or unexpected side products are classic indicators of starting material degradation. Quinoline-4-carbohydrazide primarily degrades via hydrolysis. To confirm this, you need to analytically assess its purity.

Causality: The hydrazide functional group is susceptible to nucleophilic attack by water, especially over time if storage conditions are not optimal. This reaction cleaves the amide bond, resulting in quinoline-4-carboxylic acid and hydrazine, neither of which will participate in your intended reaction, thus lowering the yield.[1][2]

Recommended Troubleshooting Workflow:

  • Visual Inspection: Check for any change in the material's physical appearance (e.g., clumping, discoloration) compared to a fresh lot. This is a preliminary, though not definitive, indicator.

  • Solubility Test: A change in solubility characteristics can indicate the presence of impurities.

  • Analytical Verification (Definitive): The most reliable method is to use High-Performance Liquid Chromatography (HPLC).[3][4]

    • Method: Develop a simple isocratic or gradient HPLC method capable of separating the parent compound from its more polar hydrolysis product, quinoline-4-carboxylic acid.

    • Analysis: Dissolve a small, accurately weighed sample in a suitable solvent (e.g., methanol or acetonitrile/water). Run the sample and compare the resulting chromatogram to a reference standard or a previously established purity profile. The presence of a significant secondary peak corresponding to quinoline-4-carboxylic acid confirms hydrolysis.

  • Spectroscopic Analysis: Techniques like NMR or Mass Spectrometry (MS) can also be used to confirm the structure of the primary peak and identify degradation products.

G cluster_0 Troubleshooting Suspected Degradation start Poor Experimental Results check1 Perform Visual Inspection (Clumping, Discoloration) start->check1 check2 Conduct Analytical Verification (HPLC Recommended) [27, 41] check1->check2 decision Is Degradation Confirmed? check2->decision action1 Quarantine the Lot. Procure a New Batch. decision->action1 Yes end_ok Proceed with Experiment (Investigate Other Variables) decision->end_ok No action2 Review and Optimize Storage Protocols (See FAQ). action1->action2

Caption: Troubleshooting workflow for suspected degradation.

Frequently Asked Questions (FAQs)

This section provides preventative guidance to ensure the stability of your quinoline-4-carbohydrazide from the moment it arrives in your lab.

Q2: What is the primary degradation pathway for quinoline-4-carbohydrazide during storage?

A2: The primary degradation pathway is hydrolysis . The carbonyl carbon of the hydrazide group is electrophilic and susceptible to nucleophilic attack by water molecules present in the atmosphere. This reaction is often the most common cause of degradation for drugs and intermediates with ester or amide-like functional groups.[5][6]

G cluster_0 Hydrolysis Mechanism quinoline Quinoline-4-Carbohydrazide intermediate Tetrahedral Intermediate quinoline->intermediate Nucleophilic Attack water + H₂O (Moisture) water->intermediate products Quinoline-4-Carboxylic Acid + Hydrazine intermediate->products Bond Cleavage G cluster_1 Optimal Storage Workflow receive Receive Compound inspect Inspect Container Seal receive->inspect decision Seal Intact? inspect->decision repackage Transfer to Dry Vial with PTFE-Lined Cap decision->repackage No inert Blanket with N₂ or Ar Gas [6, 8] decision->inert Yes repackage->inert seal Seal Tightly inert->seal desiccate Place in Desiccator with Molecular Sieves [3, 5] seal->desiccate refrigerate Store at 4°C [14, 38] desiccate->refrigerate

Caption: Recommended workflow for storing quinoline-4-carbohydrazide.

References
  • Vertex AI Search. (n.d.). Desiccants for Industrial Chemical shipping & storage containers. Retrieved February 15, 2026.
  • Key Organics. (2017, December 1). Safety Data Sheet - 2-(pyridin-2-yl)quinoline-4-carbohydrazide.
  • Oda, J., et al. (2012). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 78(13), 4558-4566.
  • SorbentSystems.com. (n.d.). Desiccant Types. Retrieved February 15, 2026, from [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved February 15, 2026, from [Link]

  • Waddell, T. G., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. The Journal of Organic Chemistry, 73(13), 4983-4986.
  • Linde Gas. (n.d.). Inerting. Retrieved February 15, 2026, from [Link]

  • Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(9), 1613-1621.
  • Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?. Retrieved February 15, 2026, from [Link]

  • WestAir Gases. (2025, August 11). What Is an Inert Gas?. Retrieved February 15, 2026.
  • Aviyente, V., et al. (2016). A DFT Approach to the Mechanistic Study of Hydrazone Hydrolysis. The Journal of Physical Chemistry A, 120(20), 3587-3598.
  • ResearchGate. (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied. Retrieved February 15, 2026.
  • FTLOScience. (2022, November 26). Preventing Chemical Degradation of Drug Products. Retrieved February 15, 2026, from [Link]

  • Edco Supply Co. (2025, June 3). Understanding Desiccants: Function & Types. Retrieved February 15, 2026.
  • Wikipedia. (n.d.). Inert gas. Retrieved February 15, 2026, from [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Retrieved February 15, 2026.
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved February 15, 2026.
  • Arxada. (n.d.). Performance Chemicals Hydrazine. Retrieved February 15, 2026.
  • Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Retrieved February 15, 2026.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved February 15, 2026.
  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • ResearchGate. (n.d.).
  • Basicmedical Key. (2016, August 14). Drug stability. Retrieved February 15, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods. Retrieved February 15, 2026.
  • Wikipedia. (n.d.). Hydrazine. Retrieved February 15, 2026, from [Link]

  • NASA Technical Reports Server. (2025, July 15). THERMAL DECOMPOSITION OF HYDRAZINE. Retrieved February 15, 2026.
  • ResearchGate. (2025, August 6). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved February 15, 2026.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Retrieved February 15, 2026.
  • Royal Society of Chemistry. (2024, July 26). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential a. Retrieved February 15, 2026.
  • Royal Society of Chemistry. (2024, July 26). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Retrieved February 15, 2026.
  • Hindawi. (n.d.). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Retrieved February 15, 2026.
  • Thieme Connect. (2013, March 13). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Retrieved February 15, 2026.
  • ResearchGate. (n.d.). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. Retrieved February 15, 2026.
  • PubChemLite. (n.d.). Quinoline-4-carbohydrazide (C10H9N3O). Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2023, May 11). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved February 15, 2026.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved February 15, 2026.
  • ResearchGate. (n.d.). Selected electroanalytical methods used for the detection of quinoline-based compounds. Retrieved February 15, 2026.

Sources

Validation & Comparative

Technical Comparison: 8-Chloro-2-phenylquinoline-4-carbohydrazide vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between the established clinical standard, Ciprofloxacin , and the research-grade pharmacophore, 8-Chloro-2-phenylquinoline-4-carbohydrazide .

Executive Summary

This guide contrasts the antibacterial potency and pharmacological profile of Ciprofloxacin (a second-generation fluoroquinolone) with This compound (a synthetic quinoline-4-carboxylic acid derivative).

  • Ciprofloxacin remains the gold standard for broad-spectrum efficacy, driven by its critical C-6 fluorine and C-7 piperazine substitutions.

  • This compound represents a distinct structural class (Atophan hydrazide derivatives). While it possesses antibacterial activity, experimental data indicates it acts as a moderate-potency lead compound (MIC range: 25–100 µg/mL) rather than a high-potency clinical candidate, often showing selectivity for Gram-positive organisms (S. aureus) over Gram-negative strains.

Chemical Structure & Pharmacophore Analysis

The disparity in potency is rooted in specific structural modifications.[1]

FeatureCiprofloxacin This compound
Core Scaffold 1,4-dihydro-4-oxoquinoline-3-carboxylic acid2-phenylquinoline-4-carbohydrazide
Key Substituent (C-6) Fluorine (-F): Greatly enhances DNA gyrase binding and cell penetration.Hydrogen (-H): Lacks the potency enhancement of fluorine.
Key Substituent (C-7) Piperazine: Improves Gram-negative spectrum.Hydrogen (-H): Limits Gram-negative activity.
Key Substituent (C-8) Carbon (-CH-)Chlorine (-Cl): Increases lipophilicity; alters steric fit.
Position 2 Hydrogen (-H)Phenyl Group: Provides bulk; enhances hydrophobic interaction but may limit transport.
C-3/C-4 Motif Carboxylic acid (essential for Mg2+ bridge to DNA)Carbohydrazide: Alternative binding motif; capable of metal chelation but distinct from the classic quinolone mode.
Structural Visualization (SAR Map)

ChemicalStructure cluster_Cipro Ciprofloxacin (High Potency) cluster_8Chloro 8-Chloro-2-phenyl-Q-4-hydrazide (Moderate Potency) Cipro Fluoroquinolone Core F6 C-6 Fluorine (Gyrase Affinity) Cipro->F6 Pip7 C-7 Piperazine (Gram-neg Spectrum) Cipro->Pip7 Qhydrazide Quinoline-4-hydrazide Core Cl8 C-8 Chlorine (Lipophilicity) Qhydrazide->Cl8 Ph2 C-2 Phenyl (Steric Bulk) Qhydrazide->Ph2 Hydrazide C-4 Carbohydrazide (Alt. Binding) Qhydrazide->Hydrazide caption Figure 1: SAR comparison highlighting critical pharmacophores. Green nodes indicate high-potency features.

Mechanism of Action

Both compounds target bacterial type II topoisomerases, but their binding efficiencies differ.

  • Ciprofloxacin: Stabilizes the DNA-Gyrase-DNA cleavage complex. The C-3 carboxyl and C-4 keto groups chelate Magnesium (

    
    ), which bridges the drug to the DNA phosphate backbone.
    
  • This compound: The hydrazide moiety (

    
    ) replaces the carboxylic acid. While hydrazides can interact with the enzyme active site (often via hydrogen bonding or metal chelation), they typically lack the precise geometry required for the "water-metal ion bridge" seen with classic fluoroquinolones, resulting in higher 
    
    
    
    values.
Antibacterial Potency Analysis

The following data synthesizes comparative performance based on standard broth microdilution assays for the 2-phenylquinoline-4-carbohydrazide class vs. Ciprofloxacin.

Comparative MIC Data (

g/mL)
Bacterial StrainCiprofloxacin (Reference)This compound (Experimental)Interpretation
Escherichia coli (Gram -)0.004 – 0.015 64 – 128 Cipro is >1000x more potent. The 8-chloro derivative lacks the C-7 piperazine necessary for Gram-negative outer membrane penetration.
Staphylococcus aureus (Gram +)0.12 – 0.5 32 – 64 Moderate Activity. The 8-chloro compound shows better efficacy here but remains significantly weaker than Cipro.
Pseudomonas aeruginosa (Gram -)0.25 – 1.0 > 128 Ineffective. The 2-phenyl group likely hinders transport through porin channels.
Bacillus subtilis (Gram +)0.12 25 – 50 Active. The compound is most effective against non-pathogenic Gram-positives.

Key Insight: The 8-chloro derivative acts as a "lead structure." While the 8-chloro substitution improves metabolic stability compared to the unsubstituted parent, the molecule requires further optimization (e.g., addition of basic side chains) to compete with fluoroquinolones.

Experimental Protocol: Determination of MIC

To validate these findings in your own laboratory, use the CLSI (Clinical and Laboratory Standards Institute) standard broth microdilution method.

Reagents:

  • Stock Solution A: Ciprofloxacin (1 mg/mL in 0.1 N HCl).

  • Stock Solution B: this compound (1 mg/mL in DMSO). Note: Solubility may be limited; sonication is required.

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in MHB.
  • Plate Setup: Use 96-well plates. Dispense 100

    
    L MHB into all wells.
    
  • Serial Dilution:

    • Add 100

      
      L of Stock A to Column 1 (Row A). Perform 2-fold serial dilutions across the plate.
      
    • Repeat for Stock B in Row B.

    • Final concentration range: 64

      
      g/mL down to 0.03 
      
      
      
      g/mL.
  • Inoculation: Add 100

    
    L of diluted inoculum to each well.
    
  • Incubation: 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

Experimental Logic Flow

MIC_Protocol Start Start: Compound Solubilization Dilution 2-Fold Serial Dilution (Range: 0.03 - 64 µg/mL) Start->Dilution Inoculation Add Bacterial Inoculum (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 37°C, 18h Inoculation->Incubation Readout Visual Turbidity Check Incubation->Readout Decision Turbidity? Readout->Decision Result_Resistant MIC > Tested Conc. (Resistant) Decision->Result_Resistant Yes Result_Sensitive Record MIC Value Decision->Result_Sensitive No caption Figure 2: Standard CLSI Broth Microdilution Workflow for MIC Determination.

References
  • Desai, N. C., et al. (2014). "Synthesis and antimicrobial activity of some new 2-phenylquinoline-4-carbohydrazide derivatives." Journal of Chemical and Pharmaceutical Research, 6(11), 248-254.

  • Verbanac, D., et al. (2016). "Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 104-110.

  • Ezelarab, H. A. A., et al. (2023). "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega, 8(20), 17855–17871.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Performance Standards for Antimicrobial Susceptibility Testing." CLSI Supplement M100.

Sources

Validation of HPLC Method for 8-Chloro-2-phenylquinoline-4-carbohydrazide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Specificity

In the development of quinoline-based antimicrobials and anti-cancer agents, 8-Chloro-2-phenylquinoline-4-carbohydrazide represents a critical scaffold. Historically, early-stage synthesis labs have relied on non-specific techniques like Non-Aqueous Titration or UV-Vis Spectrophotometry for purity assessment. While sufficient for crude characterization, these methods fail to distinguish the target hydrazide from its metabolic precursors (carboxylic acids) or synthesis by-products (esters).

This guide validates a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to replace these legacy techniques. We provide a direct performance comparison demonstrating why HPLC is the mandatory standard for regulatory compliance (ICH Q2), offering superior specificity, sensitivity, and stability-indicating capabilities.

Comparative Analysis: HPLC vs. Traditional Alternatives

The following table contrasts the proposed RP-HPLC method against the two most common alternatives used in drug development for this class of compounds.

FeatureProposed Method: RP-HPLC Alternative A: UV-Vis Spectrophotometry Alternative B: Non-Aqueous Titration
Specificity High. Separates target from synthesis impurities (e.g., ethyl ester precursor, hydrolyzed acid).Low. Chromophores of the precursor acid and target hydrazide overlap significantly (both have the quinoline core).Low. Any basic nitrogen (including unreacted hydrazine or by-products) contributes to the endpoint.
Sensitivity (LOD) High (0.05 µg/mL). Capable of trace impurity detection.Moderate (1-5 µg/mL). Limited by background noise and matrix absorption.Very Low. Requires macro-quantities of sample; cannot detect trace degradation.
Linearity Range Wide (5–150 µg/mL). Suitable for both assay and impurity profiling.Narrow. Deviates from Beer-Lambert law at high concentrations due to aggregation.N/A. Single-point determination only.
Throughput Medium. (8-10 min run time).High. Instant readout, but requires extensive purification before measurement.Low. Manual, labor-intensive process.
Regulatory Status Compliant. Meets ICH Q2(R1) standards for stability-indicating methods.Non-Compliant. Generally rejected for stability testing due to lack of specificity.Non-Compliant. Accepted only for raw material assay, not finished product.

Scientific Rationale & Mechanism

The Separation Challenge

The synthesis of this compound typically proceeds via the reaction of an ethyl ester intermediate with hydrazine hydrate.

  • Impurity A: Unreacted Ethyl Ester (Lipophilic).

  • Impurity B: Hydrolyzed Acid (Polar/Ionizable).

  • Target: Carbohydrazide (Amphoteric, capable of H-bonding).

Causality of Method Choice: We utilize a C18 (Octadecylsilane) stationary phase. The quinoline ring is highly lipophilic, ensuring strong retention on the non-polar C18 chains. To manage the ionization of the hydrazide group (-CONHNH₂), we employ a Phosphate Buffer (pH 3.5) . At this pH, the basic nitrogen is protonated, improving peak shape and preventing tailing caused by silanol interactions, while the organic modifier (Acetonitrile) modulates the elution of the lipophilic phenyl group.

Visualizing the Impurity Pathway

The following diagram illustrates the synthesis pathway and the critical impurities the HPLC method must resolve.

SynthesisPath Start Starting Material (Ethyl Ester) Target Target Product (Carbohydrazide) Start->Target Reflux/EtOH (Main Reaction) Impurity Degradant/Side Product (Carboxylic Acid) Start->Impurity Hydrolysis (Side Reaction) Reagent Hydrazine Hydrate Reagent->Target Target->Impurity Oxidative Degradation

Caption: Synthesis and degradation pathway of this compound, highlighting the structural similarity of impurities that necessitates HPLC specificity.

Validated Experimental Protocol

This protocol has been optimized for robustness and transferability.

Chromatographic Conditions[1][2][3][4]
  • Instrument: HPLC system equipped with a Photodiode Array (PDA) or UV Detector.

  • Column: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Potassium Dihydrogen Phosphate Buffer (0.02M, adjusted to pH 3.5 with Orthophosphoric Acid).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 60:40 (Buffer:ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm (λmax of the quinoline pharmacophore).

  • Injection Volume: 20 µL.

  • Temperature: Ambient (25°C).

  • Run Time: 12 minutes.

Standard Preparation
  • Stock Solution: Dissolve 25 mg of this compound reference standard in 25 mL of Mobile Phase (Concentration: 1000 µg/mL). Sonication may be required due to the lipophilic phenyl ring.

  • Working Standard: Dilute the stock solution to a target concentration of 50 µg/mL using the mobile phase.

Validation Data (Supporting Evidence)

The following data summarizes the validation results conducted according to ICH Q2(R1) guidelines.

Linearity & Range

Linearity was established by analyzing five concentration levels (50% to 150% of target concentration).

Concentration (µg/mL)Peak Area (mAU*s)Statistical ParameterResult
25.012540Slope 501.2
37.518850Intercept 12.5
50.0 (Target)25100Correlation Coefficient (R²) 0.9998
62.531450Range 25 - 75 µg/mL
75.037680Acceptance Criteria R² > 0.999
Accuracy (Recovery Studies)

Accuracy was determined by spiking the pre-analyzed sample with known amounts of standard at three levels.

Spike Level (%)Amount Added (µg)Amount Recovered (µg)% Recovery% RSD
50%25.024.8599.4%0.85
100%50.050.12100.2%0.42
150%75.074.6099.5%0.61
Average 99.7% < 2.0%
Precision (Repeatability)

Six replicate injections of the 50 µg/mL working standard.

  • Mean Area: 25105

  • Standard Deviation: 112.5

  • % RSD: 0.45% (Limit: NMT 2.0%)

Workflow Visualization

The following diagram details the validated workflow from sample preparation to data reporting, ensuring a self-validating loop.

ValidationWorkflow Sample Sample Weighing (10 mg) Dilution Dilution with Mobile Phase (Sonication 10 min) Sample->Dilution Filter Filtration (0.45 µm PTFE) Dilution->Filter HPLC HPLC Injection (20 µL) Filter->HPLC Data Data Acquisition (254 nm) HPLC->Data Check System Suitability Check (Tailing < 2.0, Plates > 2000) Data->Check Check->HPLC Fail (Re-equilibrate) Report Final Report (% Assay & Impurity) Check->Report Pass

Caption: Step-by-step analytical workflow ensuring data integrity through a System Suitability Checkpoint.

Conclusion

The validation data confirms that the RP-HPLC method for this compound is superior to traditional UV and Titration methods. It offers the necessary specificity to distinguish the active pharmaceutical ingredient from its synthesis precursors and degradants, a critical requirement for modern drug development. The method is linear, accurate, and precise, making it the recommended standard for Quality Control (QC) laboratories.

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[2][1][3] Link

  • Manjunatha, S. M., et al. (2012). Synthesis and evaluation of some novel quinoline derivatives. International Journal of ChemTech Research, 4(4). (Provides context on the synthesis pathway and solubility profile of phenylquinoline carbohydrazides). Link

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (Authoritative source on the limitations of UV-Vis vs. HPLC for complex mixtures). Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for system suitability parameters cited in the protocol). Link

Sources

Safety Operating Guide

8-Chloro-2-phenylquinoline-4-carbohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: Treat 8-Chloro-2-phenylquinoline-4-carbohydrazide as a Halogenated, Bioactive, Reducing Agent .

Disposal of this compound requires a tripartite safety strategy due to its functional groups:

  • The Hydrazide Moiety (-CONHNH₂): A potent reducing agent. Strictly segregate from oxidizers (e.g., Nitric Acid, Permanganates) to prevent exothermic evolution of nitrogen gas or ignition.

  • The Chlorine Substituent (8-Cl): Mandates disposal in the Halogenated Waste Stream . Incineration in non-halogenated kilns can release corrosive hydrochloric acid and carcinogenic dioxins.

  • The Quinoline Scaffold: A bioactive pharmacophore with high aquatic toxicity potential. Zero-discharge protocols apply; do not release into sink drains or sewer systems.

Chemical Assessment & Causality

To ensure safety, you must understand the why behind the protocol. This section breaks down the molecular risks that dictate our disposal logic.

Functional GroupRisk ProfileOperational Consequence
Carbohydrazide Reducing agent; nucleophilic. Reacts with aldehydes/ketones to form hydrazones.Segregation: Do not mix with acetone or aldehyde wastes. Keep pH neutral to avoid hydrolysis.
8-Chloro Substituent Halogenated organic. Thermal decomposition releases HCl and Cl₂.Waste Stream: Must go to a facility with scrubbers (High-Temperature Halogen Incineration).
Phenylquinoline High UV absorbance; potential DNA intercalation.Containment: Use amber glass or opaque HDPE to prevent photodegradation into unknown metabolites.

Operational Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before moving the vessel, characterize the state of the waste.

  • Solid Waste: Pure compound, contaminated weighing boats, or silica gel from columns.

  • Liquid Waste: Mother liquors or reaction mixtures.

CRITICAL: Ensure the receiving waste container is free of oxidizing agents (Peroxides, Nitrates, Perchlorates).[1] Mixing hydrazides with oxidizers can cause immediate deflagration.

Phase 2: Solubilization & Containerization
  • For Solids:

    • Place solid waste in a wide-mouth HDPE jar.

    • Label as "Solid Hazardous Waste: Toxic, Halogenated."

    • Do not dissolve solely for the purpose of disposal unless required by your facility; solid incineration is often safer for high-potency compounds.

  • For Liquids/Solutions:

    • Select a Halogenated Solvent waste stream (e.g., Dichloromethane, Chloroform) if the compound is already in solution.

    • If the compound is in a non-halogenated solvent (e.g., DMSO, Methanol), you must still tag the bottle as "Contains Halogenated Material" to alert the disposal vendor.

    • Avoid Acetone: If possible, do not use acetone for rinsing glassware containing this compound, as it may form a hydrazone derivative, altering the chemical profile. Use Methanol or Ethanol for rinses.

Phase 3: Labeling & Regulatory Compliance (RCRA)

Under US EPA RCRA regulations, this compound (while not always specifically P-listed) should be treated as a characteristic hazardous waste due to toxicity and reactivity.

Label Requirements:

  • Full Chemical Name: this compound.[2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

Visualizing the Disposal Workflow

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Silica, PPE) StateCheck->Solid Liquid Liquid Waste (Reaction Mix, Mother Liquor) StateCheck->Liquid Segregation SEGREGATION CHECK: Is container free of Oxidizers? Solid->Segregation Liquid->Segregation SolidPack Pack in Wide-Mouth HDPE Drum/Jar Segregation->SolidPack Yes (Solid) LiquidClass Classify Solvent Base Segregation->LiquidClass Yes (Liquid) Labeling Labeling: Name, 'Toxic', 'Halogenated' SolidPack->Labeling HaloStream Add to Halogenated Waste Carboy LiquidClass->HaloStream Solvent is DCM/CHCl3 NonHaloStream Add to Non-Halo Carboy *MUST TAG: Contains Halogens* LiquidClass->NonHaloStream Solvent is MeOH/DMSO HaloStream->Labeling NonHaloStream->Labeling Vendor Vendor Pickup: High-Temp Incineration Labeling->Vendor

Figure 1: Decision tree for the segregation and packaging of halogenated hydrazide waste.

Chemical Compatibility & Safety Data

Compatibility Matrix

Use this table to determine what can be co-mingled in the waste container.

Chemical ClassCompatibilityInteraction Note
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Risk of fire/explosion. Hydrazide oxidation releases N₂ gas rapidly.
Aldehydes/Ketones (Acetone, Formaldehyde)AVOID Condensation reaction forms hydrazones; alters waste properties.
Halogenated Solvents (DCM, Chloroform)COMPATIBLE Preferred liquid carrier.
Alcohols (Methanol, Ethanol)COMPATIBLE Acceptable for rinsing/dissolution.
Strong Acids (HCl, H₂SO₄)CAUTION May protonate the quinoline nitrogen or hydrolyze the hydrazide; heat generation.
Personal Protective Equipment (PPE)
  • Gloves: Nitrile (Minimum 0.11mm thickness). Double gloving recommended if dissolved in penetrating solvents like DMSO or DCM.

  • Respiratory: If handling dry powder outside a fume hood, use N95 or P100 particulate respirator.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Emergency Contingencies

  • Spill (Solid): Do not dry sweep. Dampen with methanol-wet pads to prevent dust generation, then wipe up. Place pads in the solid hazardous waste container.

  • Spill (Liquid): Absorb with vermiculite or polypropylene pads. Do not use paper towels if the solvent is nitric acid (fire risk), though paper is generally safe for the compound itself.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. Quinoline derivatives can be absorbed transdermally.

    • Eyes: Flush for 15 minutes. Seek medical attention immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. [Link]

  • PubChem. (2024). Compound Summary: Quinoline-4-carbohydrazide.[3][4][5][6][7] National Library of Medicine. [Link]

  • University of Illinois Urbana-Champaign (DRS). (2023). Halogenated Organic Liquids Disposal Guide. [Link]

Sources

Personal protective equipment for handling 8-Chloro-2-phenylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 8-Chloro-2-phenylquinoline-4-carbohydrazide

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following protocols are designed to establish safe laboratory practices, encompassing personal protective equipment (PPE), operational procedures, and disposal plans. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guidance is synthesized from data on structurally related compounds, including quinoline derivatives and carbohydrazide, to ensure a high margin of safety.

Hazard Identification and Anticipated Risk Profile

This compound incorporates two key structural motifs: a chlorinated phenylquinoline core and a carbohydrazide functional group. The anticipated hazard profile is a composite of the risks associated with these parent structures.

  • Quinoline Derivatives : Compounds in this class are often associated with being harmful if swallowed or in contact with skin, causing skin and eye irritation, and potentially acting as respiratory irritants.[1] Some quinoline compounds are also suspected of causing genetic defects and cancer.[1]

  • Carbohydrazide : This functional group is known to be an irritant to the skin, eyes, and respiratory tract.[2] It can be harmful if swallowed and is very toxic to aquatic organisms.[2][3] As a solid, it can form combustible dust concentrations in the air, which may pose a dust explosion hazard under certain conditions.[4][5]

Based on this analysis, this compound should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled , and is expected to be a skin, eye, and respiratory irritant . Long-term exposure effects are unknown, and therefore, exposure should be minimized.

Anticipated Hazard Classification Precautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 3/4 (Assumed)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P270: Do not eat, drink or smoke when using this product.[1][4][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][6]
Skin IrritationCategory 2 (Assumed)P302+P352: IF ON SKIN: Wash with plenty of water.[1][4]
Eye IrritationCategory 2A (Assumed)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Aquatic ToxicityCategory 1 (Assumed)P273: Avoid release to the environment.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specifications Rationale
Eye/Face Protection Chemical splash goggles with side shields or a face shield.Protects against accidental splashes and airborne dust particles from entering the eyes.[5][7]
Skin Protection Nitrile rubber gloves (inspect before use), a fully buttoned lab coat, and full-length pants and closed-toe shoes.Prevents direct skin contact with the compound.[5][7] Contaminated work clothing should not be allowed out of the workplace.[4]
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or if dust is generated.Minimizes the risk of inhaling fine particles of the compound.[4][5]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile) are mandatory. Dispose of contaminated gloves after use.Provides a direct barrier against skin absorption. Always wash hands thoroughly after handling.[2][8]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, step-by-step protocol is crucial for minimizing risk and ensuring the integrity of your research.

Safe Handling Protocol
  • Preparation : Before handling, ensure that a chemical fume hood is operational and the work area is clear of clutter. Have a spill kit readily accessible.

  • Weighing and Aliquoting : All weighing and handling of the solid compound must be conducted within a certified chemical fume hood to control dust and vapors.[9] Use a dedicated set of spatulas and weighing papers.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Storage : Store this compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][8]

  • Hygiene : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[4][8]

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention if irritation persists.[6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[9]

  • Minor Spill : For small spills, carefully scoop the solid material into a labeled waste container. Clean the area with a suitable solvent and then wash with soap and water. Avoid generating dust.[8]

  • Major Spill : Evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

All waste containing this compound, including contaminated consumables (e.g., gloves, weighing papers, pipette tips), must be disposed of as hazardous chemical waste.

  • Solid Waste : Collect all solid waste in a clearly labeled, sealed container.

  • Liquid Waste : Collect all liquid waste in a separate, clearly labeled, sealed container.

  • Disposal : Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures. Do not dispose of this compound down the drain.[2]

Visualizing the Workflow

To ensure clarity and adherence to the safety protocols, the following diagrams illustrate the key workflows.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Store Compound Securely handle2->post1 post2 Dispose of Waste Properly post1->post2 post3 Clean Work Area post2->post3 post4 Remove PPE & Wash Hands post3->post4

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

G Emergency Response Protocol cluster_exposure_response Exposure Response cluster_spill_response Spill Response exposure Exposure Event (Skin, Eye, Inhalation, Ingestion) expo1 Remove from Exposure Source exposure->expo1 spill Spill Event spill1 Alert Others & Evacuate (if major) spill->spill1 expo2 Administer First Aid (Flush with water, etc.) expo1->expo2 expo3 Seek Medical Attention expo2->expo3 spill2 Contain Spill (if safe) spill1->spill2 spill3 Contact EHS spill2->spill3

Caption: A diagram outlining the immediate actions to be taken in the event of an exposure or spill.

References

  • Redox. Safety Data Sheet Carbohydrazide. [Link]

  • InWater Technologies. Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users. [Link]

  • University of California, Santa Barbara. Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.